ROR|At inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C31H33F5N2O7S |
|---|---|
Molecular Weight |
672.7 g/mol |
IUPAC Name |
4-[(2S,4S)-2-(difluoromethoxymethyl)-4-[4-(trifluoromethoxy)phenoxy]pyrrolidin-1-yl]-N-[(1S)-1-(4-ethylsulfonylphenyl)-3-hydroxypropyl]benzamide |
InChI |
InChI=1S/C31H33F5N2O7S/c1-2-46(41,42)27-13-5-20(6-14-27)28(15-16-39)37-29(40)21-3-7-22(8-4-21)38-18-26(17-23(38)19-43-30(32)33)44-24-9-11-25(12-10-24)45-31(34,35)36/h3-14,23,26,28,30,39H,2,15-19H2,1H3,(H,37,40)/t23-,26-,28-/m0/s1 |
InChI Key |
RGAXAFMCYKMXAH-WSHBGFIESA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CCO)NC(=O)C2=CC=C(C=C2)N3C[C@H](C[C@H]3COC(F)F)OC4=CC=C(C=C4)OC(F)(F)F |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(CCO)NC(=O)C2=CC=C(C=C2)N3CC(CC3COC(F)F)OC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of RORγt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that serves as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2] Dysregulation of the Th17 pathway is strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[2] Consequently, RORγt has emerged as a high-priority therapeutic target for the development of novel small molecule inhibitors. This guide provides a comprehensive overview of the discovery and synthesis of RORγt inhibitors, with a focus on the core methodologies and data interpretation essential for researchers in the field. We will use GSK805, a potent and orally bioavailable RORγt inhibitor, as a representative example to illustrate the key aspects of the drug discovery process.
The RORγt Signaling Pathway
RORγt is a ligand-dependent transcription factor that plays a pivotal role in the immune system.[1] Upon activation by various signaling molecules, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, thereby initiating their transcription.[1] The canonical pathway involves the differentiation of naive CD4+ T cells into Th17 cells, a process driven by cytokines such as TGF-β and IL-6.[3] RORγt, in concert with other transcription factors like STAT3, is essential for this lineage commitment. The subsequent production of IL-17A by mature Th17 cells mediates inflammatory responses by recruiting neutrophils and other immune cells to sites of inflammation.
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
RORγt Inhibitor Discovery and Synthesis
The discovery of small molecule inhibitors of RORγt typically follows a structured workflow, beginning with target identification and validation, followed by high-throughput screening (HTS) to identify initial hits. These hits then undergo a rigorous process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
T-Cell Differentiation Modulator: A Technical Overview of a RORγt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and kinetics of a representative Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) inhibitor. RORγt is a pivotal transcription factor in the differentiation of T helper 17 (Th17) cells, which are instrumental in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Consequently, the development of potent and selective RORγt inhibitors is a significant focus in therapeutic research.[1][3] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Core Data Presentation: Binding Affinity of RORγt Inhibitors
The following tables summarize the in vitro potency of several representative RORγt inhibitors, expressed as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. Lower IC50 values are indicative of higher binding affinity and potency.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| Compound 1 | TR-FRET | Human RORγt-LBD | 19 | Guendisch et al., 2017[1] |
| Cell-based (IL-17A secretion) | Human RORγt | 60 | Guendisch et al., 2017[1] | |
| Cell-based (differentiated Th17) | Human RORγt | 92 | Guendisch et al., 2017[1] | |
| Whole Blood Assay (IL-17A) | Human RORγt | 134 | Guendisch et al., 2017[1] | |
| Cell-based (IL-17A production) | Rat RORγt | 330 | Guendisch et al., 2017[1] | |
| TMP778 | Cell-based (luciferase reporter) | RORγ | 17 | Xiao et al., 2014[4] |
| TR-FRET | RORγt | 7 | MedChemExpress[3] | |
| Cell-based (human IL-17) | RORγt | 5 | MedChemExpress[3] | |
| Cell-based (mouse Th17) | RORγt | 100 | MedChemExpress[3] | |
| TMP920 | Cell-based (luciferase reporter) | RORγ | 1100 | Xiao et al., 2014[4] |
| Digoxin | Cell-based (luciferase reporter) | RORγ | 1.98 | Huh et al., 2011[3] |
| S18-000003 | Cell-based (hRORγt-GAL4) | Human RORγt | 29 | Sasaki et al., 2019[3] |
| Cell-based (human Th17) | Human RORγt | 13 | Sasaki et al., 2019[3] | |
| XY101 | Cell-based | RORγ | 30 | MedChemExpress[5] |
| RORγt inhibitor 1 | Allosteric Inhibition | RORγt | 1 | MedChemExpress[5] |
| VTP-938 | Cell-based | RORγ | 0.9 | MedChemExpress[3] |
Note on Kinetic Data: While the provided literature extensively covers binding affinity in terms of IC50 values, detailed kinetic parameters such as association rate (kon), dissociation rate (koff), and residence time are not consistently reported for a specific "RORγt inhibitor 2." The focus of many initial characterization studies is on potency, which is effectively captured by the IC50. Kinetic analysis often requires more specialized techniques like Surface Plasmon Resonance (SPR), which may be conducted in later stages of drug development.
Experimental Protocols
A fundamental technique for determining the binding affinity of RORγt inhibitors is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6][7] This method is widely used to study protein-protein interactions and their modulation by small molecules.[6]
TR-FRET Assay for RORγt Inhibitor Binding Affinity
Objective: To quantify the ability of a test compound to inhibit the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.
Principle: This assay measures the FRET between a donor fluorophore (e.g., Terbium-labeled antibody) and an acceptor fluorophore (e.g., Fluorescein-labeled coactivator peptide) when they are brought into proximity by binding to the RORγt-LBD. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[6][7]
Materials:
-
GST-tagged human RORγt-LBD protein
-
Terbium-labeled anti-GST antibody (Donor)
-
Fluorescein-labeled coactivator peptide (e.g., from RIP140) (Acceptor)[1]
-
Test inhibitor (e.g., Compound 1)
-
Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20)[8]
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.[7]
-
Reagent Preparation: Prepare solutions of GST-RORγt-LBD, Terbium-anti-GST antibody, and Fluorescein-coactivator peptide in assay buffer at their optimal concentrations.
-
Assay Assembly:
-
Add the test inhibitor solution to the wells of the 384-well plate.
-
Add the GST-RORγt-LBD solution to the wells and incubate briefly with the inhibitor.
-
Add a pre-mixed solution of the Terbium-anti-GST antibody and the Fluorescein-coactivator peptide to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a time delay (typically 50-100 microseconds) using a TR-FRET plate reader.[7][8]
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate the key biological pathway and a common experimental workflow relevant to the study of RORγt inhibitors.
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
Caption: TR-FRET Experimental Workflow for RORγt Inhibitors.
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
The Effect of RORγt Inhibition on Th17 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inhibitors in modulating the differentiation of T helper 17 (Th17) cells. Th17 cells are critical mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases, making RORγt a prime therapeutic target.[1][2] This document details the mechanism of action of RORγt inhibitors, presents quantitative data on their efficacy, outlines relevant experimental protocols, and visualizes key pathways and workflows.
RORγt: The Master Regulator of Th17 Cell Lineage
Th17 cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[3] The differentiation of naïve CD4+ T cells into the Th17 lineage is driven by specific cytokine signals, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[4] This signaling cascade culminates in the expression and activation of RORγt, the lineage-defining transcription factor for Th17 cells.[1][5]
Once expressed, RORγt directly binds to conserved non-coding sequence 2 (CNS2) regulatory regions in the Il17a-Il17f gene locus.[6][7] It orchestrates the recruitment of co-activators, such as Steroid Receptor Coactivator 1 (SRC1), which promote permissive histone modifications (e.g., acetylation) and initiate the transcription of Th17 signature genes.[3][6] Given its central role, inhibiting RORγt activity is an attractive strategy to suppress Th17-mediated inflammation.[6][8]
Mechanism of Action of RORγt Inhibitors
Small-molecule RORγt inhibitors are typically classified as inverse agonists or antagonists. The most well-characterized inhibitors function as inverse agonists. These molecules bind to the ligand-binding domain (LBD) of the RORγt protein.[3][5] This binding event instigates a conformational change that destabilizes the interaction between RORγt and essential co-activator proteins.[3] Instead of recruiting co-activators, the inhibitor-bound RORγt complex may recruit co-repressors (e.g., NCoR1, NCoR2), which actively suppress gene transcription.[6]
The downstream effects of this inhibition are profound:
-
Transcriptional Repression: The primary mechanism is the suppression of Il17a and Il17f gene transcription.[6]
-
Epigenetic Modulation: RORγt inverse agonists have been shown to interfere with the epigenetic regulation of target genes by suppressing permissive histone marks, such as H3 acetylation (H3Ac) and trimethylation of lysine 4 on histone H3 (H3K4me3), at the promoter regions of IL17A and IL23R.[3][5]
-
Broad Cytokine Inhibition: Beyond IL-17A and IL-17F, RORγt inhibition also downregulates other key Th17-associated cytokines like IL-22 and the expression of critical cell surface receptors like IL-23R and CCR6.[3][9][10][11]
Caption: RORγt signaling pathway in Th17 differentiation and mechanism of inhibition.
Quantitative Efficacy of RORγt Inhibitors
The potency of small-molecule RORγt inhibitors is typically assessed through in vitro cellular assays that measure the inhibition of RORγt transcriptional activity or the downstream suppression of IL-17 production. The half-maximal inhibitory concentration (IC50) is a key metric for comparing compound efficacy.
Table 1: In Vitro Potency of Selected RORγt Inhibitors
| Compound Name | Assay Type | Endpoint Measured | IC50 Value | Citation(s) |
|---|---|---|---|---|
| Cpd 1 | Human Th17 Polarization | IL-17A Secretion | 56 nM | [3] |
| Cpd 1 | RORγt-expressing HUT78 Cells | IL-17A Secretion | 60 nM | [3] |
| VPR-254 | In Vitro Assay | IL-17 Expression | 0.60 µM | [6] |
| MRL-248 | RORγ/Gal4 Reporter Assay | Reporter Gene Activity | 118 nM | [8] |
| MRL-367 | RORγ/Gal4 Reporter Assay | Reporter Gene Activity | 41 nM | [8] |
| ML209 | Th17 Differentiation Assay | IL-17A-GFP Reporter | 400 nM | [2] |
| Compound 2 | FRET Assay | Inverse Agonist Activity | 2.0 µM |[12] |
Beyond direct potency, the functional consequence of RORγt inhibition is a marked reduction in the Th17 cell population and their effector cytokine production.
Table 2: Functional Effects of RORγt Inhibition on Th17 Cells
| Inhibitor/Condition | Effect Measured | Result | Citation(s) |
|---|---|---|---|
| Cpd 1 | Frequency of IL-17A+ Cells | Up to 65% reduction | [3] |
| Cpd 1 | Cytokine Gene Expression | Downregulation of IL-17F and IL-22 | [3] |
| RORγt Antagonist | Psoriatic Arthritis Model | Attenuation of IL-17 & IL-22 by γδ-T and Th17 cells | [13][14] |
| BI119 | Mouse HDM Model | ~90% inhibition of IL-17, ~50% inhibition of IL-22 | [9][11][15] |
| TMP778 / TMP920 | Th17 Differentiation Assay | Inhibition of IL-17 production |[16] |
Experimental Protocols for Assessing RORγt Inhibitors
Evaluating the effect of a candidate RORγt inhibitor on Th17 differentiation requires robust and reproducible experimental protocols. Below is a synthesized methodology based on common practices in the field.
Protocol: In Vitro Mouse Th17 Cell Differentiation Assay
-
Isolation of Naïve CD4+ T Cells:
-
Harvest spleens and lymph nodes from mice.
-
Prepare a single-cell suspension.
-
Isolate naïve CD4+ T cells (CD4+CD62L+CD44loCD25-) using negative selection magnetic beads or cell sorting.
-
-
Cell Culture and Th17 Polarization:
-
Plate naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies.
-
Culture cells in complete RPMI-1640 medium.
-
Add the Th17-polarizing cytokine cocktail: TGF-β (e.g., 1 ng/mL), IL-6 (e.g., 20 ng/mL), anti-IFN-γ (e.g., 10 µg/mL), and anti-IL-4 (e.g., 10 µg/mL).[7]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the RORγt inhibitor in a suitable vehicle (e.g., DMSO).
-
Add the inhibitor or vehicle control to the cell cultures at the time of plating.[7]
-
-
Incubation:
-
Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.[7]
-
-
Endpoint Analysis:
-
Flow Cytometry (Intracellular Cytokine Staining):
-
Four to five hours before harvesting, restimulate cells with PMA (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A).[16]
-
Harvest cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Perform intracellular staining for IL-17A.
-
Analyze by flow cytometry to determine the percentage of CD4+IL-17A+ cells.
-
-
Quantitative PCR (qPCR):
-
ELISA:
-
Collect culture supernatants before restimulation.
-
Measure the concentration of secreted IL-17A using a commercial ELISA kit.[7]
-
-
Caption: Experimental workflow for assessing RORγt inhibitors.
Conclusion
RORγt inhibitors represent a potent and specific mechanism for targeting the Th17 cell pathway. By binding to the master transcriptional regulator of this lineage, these small molecules effectively prevent the differentiation of Th17 cells and block the production of their key pro-inflammatory cytokines. The quantitative data from a range of compounds demonstrate efficacy at nanomolar to low-micromolar concentrations in vitro. The established experimental protocols provide a clear framework for the continued discovery and characterization of novel RORγt modulators, paving the way for new therapeutic options for a host of autoimmune and inflammatory diseases.[6]
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 4. TH17 lineage differentiation is programmed by orphan nuclear receptors RORα and RORγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. RORγt inhibitors block both IL-17 and IL-22 conferring a potential advantage over anti-IL-17 alone to treat severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. sensusimpact.com [sensusimpact.com]
- 14. RORγt inhibition ameliorates IL-23 driven experimental psoriatic arthritis by predominantly modulating γδ-T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. portal.research.lu.se [portal.research.lu.se]
- 16. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
RORγt Inhibitor Target Validation in Autoimmune Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Retinoid-related orphan receptor gamma t (RORγt), a master transcriptional regulator of T helper 17 (Th17) cells, has emerged as a critical target for therapeutic intervention in a host of autoimmune and inflammatory diseases. Th17 cells, through their production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and Interleukin-22 (IL-22), are key drivers of pathology in conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis. This technical guide provides a comprehensive overview of the target validation for RORγt inhibitors in preclinical autoimmune disease models. It includes a detailed examination of the RORγt signaling pathway, quantitative data on the efficacy of representative inhibitors, and meticulous protocols for key in vitro and in vivo experimental models.
Introduction: RORγt as a Therapeutic Target
RORγt is a nuclear receptor predominantly expressed in immune cells and is indispensable for the differentiation and function of Th17 cells.[1][2] These cells are a distinct lineage of CD4+ T helper cells implicated in the pathogenesis of numerous autoimmune diseases.[3] The rationale for targeting RORγt stems from its central role in orchestrating the Th17-mediated inflammatory cascade. Inhibition of RORγt is anticipated to suppress the production of pathogenic cytokines, thereby ameliorating autoimmune pathology.[4] While several RORγt inhibitors have advanced to clinical trials, challenges related to efficacy and safety have highlighted the need for a deeper understanding of their mechanism of action and target engagement in relevant preclinical models.[5]
The RORγt Signaling Pathway in Th17 Differentiation
The differentiation of naïve CD4+ T cells into Th17 cells is a complex process initiated by the cytokines Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This cytokine signaling cascade activates the transcription factor STAT3, which in turn induces the expression of RORγt.[6] RORγt then, in concert with other transcription factors like RUNX1 and IRF4, binds to the promoter regions of genes encoding key Th17 effector molecules, including IL-17A, IL-17F, and IL-22, as well as the IL-23 receptor (IL-23R).[2][7] The IL-23/IL-17 axis is a critical feed-forward loop in amplifying and sustaining Th17-mediated inflammation.[8]
Preclinical Validation: Quantitative Data from In Vitro and In Vivo Models
The efficacy of RORγt inhibitors has been extensively evaluated in a range of preclinical models. These studies provide critical data on target engagement, potency, and in vivo activity.
In Vitro Potency of RORγt Inhibitors
The potency of RORγt inhibitors is typically assessed through biochemical and cell-based assays. Luciferase reporter assays are commonly used to measure the inhibition of RORγt-mediated transcription, while Th17 differentiation assays quantify the reduction in IL-17A and other cytokine production.
| Inhibitor | Assay Type | Species | IC50 (nM) | Reference |
| cpd 1 | RORγt-LBD TR-FRET | Human | 19 | [9] |
| IL-17A Secretion (HUT78 RORγt) | Human | 60 | [9] | |
| IL-17A Secretion (Th17 polarization) | Human | 56 | [9] | |
| IL-17A Production (Rat Th17) | Rat | 330 | [9] | |
| GSK805 | RORγ Inhibition | Not Specified | pIC50 = 8.4 | [10] |
| Th17 Differentiation | Not Specified | pIC50 > 8.2 | [10] | |
| SR1001 | RORγ Transcriptional Activity | Not Specified | ~125 | [4] |
| TMP778 | RORγt Inhibition | Not Specified | Potent | [4] |
In Vivo Efficacy in Autoimmune Disease Models
The therapeutic potential of RORγt inhibitors is validated in animal models that recapitulate key aspects of human autoimmune diseases. The two most widely used models are Collagen-Induced Arthritis (CIA) for rheumatoid arthritis and Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis.
In the CIA model, immunization with type II collagen induces an inflammatory arthritis characterized by synovial inflammation, cartilage destruction, and bone erosion.
| Inhibitor | Animal Model | Dosing Regimen | Efficacy Readout | Results | Reference |
| JNJ-54271074 | Mouse CIA | 10, 30, 60 mg/kg BID, oral | Reduction in total arthritic scores | 32%, 46%, and 78% reduction, respectively | [11] |
| SR2211 | Mouse CIA | 20 mg/kg BID | Reduction in arthritis severity | Significant reduction in clinical score | Not specified in provided text |
The EAE model is induced by immunization with myelin-derived peptides, leading to central nervous system (CNS) inflammation, demyelination, and progressive paralysis.
| Inhibitor | Animal Model | Dosing Regimen | Efficacy Readout | Results | Reference |
| GSK805 | Mouse EAE | 10 mg/kg daily, oral | Amelioration of EAE severity | Significant reduction in clinical score | [12] |
| TMP778 | Mouse EAE | Subcutaneous | Delay in disease onset and reduction in severity | Significant improvement in EAE progression | [4] |
| TAK-828F | Mouse EAE | 0.3-3 mg/kg | Dose-dependent decrease in EAE symptoms | Significant reduction in clinical score | [4] |
Impact on Cytokine Production
A key mechanism of RORγt inhibitors is the suppression of Th17-associated cytokines. This is a critical biomarker for target engagement and therapeutic efficacy.
| Inhibitor | Model System | Cytokine(s) Measured | Effect | Reference |
| cpd 1 | Human Th17 cells | IL-17A, IL-17F, IL-22 | Concentration-dependent inhibition | [9] |
| BIX119 | Mouse house dust mite model | IL-17, IL-22 | 90% inhibition of IL-17, 50% inhibition of IL-22 | [5][13] |
| GSK805 | Mouse EAE (CNS-infiltrating cells) | IL-17, IFN-γ | Strong inhibition of IL-17 production | [12] |
| SR1001 | Mouse pancreatitis model | IL-17 | Suppression of IL-17 | [14] |
Detailed Experimental Protocols
Reproducibility and standardization of experimental protocols are paramount in drug discovery and development. The following sections provide detailed methodologies for key assays used in the validation of RORγt inhibitors.
RORγt Luciferase Reporter Assay
This assay measures the ability of a compound to inhibit RORγt-mediated transcription of a luciferase reporter gene.
Materials:
-
HEK293T cells
-
Expression vector for a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain (Gal4-RORγt-LBD)
-
Luciferase reporter vector with a Gal4 upstream activation sequence (UAS)
-
Transfection reagent (e.g., FuGENE)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Plate HEK293T cells in 6-well plates and grow to 50-60% confluency.
-
Prepare a transfection mix containing the Gal4-RORγt-LBD expression vector, the luciferase reporter vector, and a control vector (e.g., Renilla luciferase for normalization).
-
Add the transfection reagent to the DNA mixture and incubate at room temperature for 15 minutes.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
Treat the transfected cells with various concentrations of the RORγt inhibitor or vehicle control for 24 hours.
-
Harvest the cells and lyse them using the reporter lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the compound concentration.
In Vitro Th17 Cell Differentiation Assay
This assay assesses the effect of RORγt inhibitors on the differentiation of naïve CD4+ T cells into IL-17-producing Th17 cells.
Materials:
-
Spleen and lymph nodes from C57BL/6 mice
-
Naïve CD4+ T cell isolation kit (e.g., Miltenyi Biotec)
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant murine IL-6 and human TGF-β
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
Cell culture medium (RPMI-1640)
-
ELISA kit for IL-17A
Protocol:
-
Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice using a magnetic-activated cell sorting (MACS) system.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the purified naïve CD4+ T cells into the coated plate.
-
Add soluble anti-CD28 antibody, IL-6, TGF-β, anti-IFN-γ, and anti-IL-4 to the wells to induce Th17 differentiation.
-
Add various concentrations of the RORγt inhibitor or vehicle control to the wells.
-
Culture the cells for 3-5 days at 37°C.
-
Collect the cell culture supernatants and measure the concentration of IL-17A using an ELISA kit.
-
Optionally, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) and perform intracellular staining for IL-17A followed by flow cytometry analysis.
Collagen-Induced Arthritis (CIA) Model
Animals:
-
DBA/1 mice, 8-10 weeks old
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
Protocol:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
Treatment: Begin administration of the RORγt inhibitor or vehicle control at a predetermined time point (e.g., from day 21, therapeutically).
-
Clinical Scoring: Monitor the mice daily for signs of arthritis starting from day 21. Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum score per mouse is 16.
-
Histopathology: At the end of the study, collect the paws for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Animals:
-
C57BL/6 mice, 8-12 weeks old
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
Protocol:
-
Immunization (Day 0): Emulsify MOG35-55 in CFA. Inject 200 µL of the emulsion subcutaneously at two sites on the flank of each mouse.
-
Pertussis Toxin Administration: Inject PTX intraperitoneally on day 0 and day 2 post-immunization.
-
Treatment: Administer the RORγt inhibitor or vehicle control according to the desired dosing regimen (e.g., daily oral gavage).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7. Use a scoring system such as: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.[15][16]
-
CNS Histopathology: At the peak of the disease or at the end of the study, perfuse the mice and collect the brain and spinal cord for histological analysis of inflammatory cell infiltration and demyelination.
Conclusion
The validation of RORγt as a therapeutic target for autoimmune diseases is strongly supported by a substantial body of preclinical evidence. RORγt inhibitors have demonstrated potent and selective inhibition of Th17 cell differentiation and function in vitro, leading to the suppression of key pro-inflammatory cytokines. Furthermore, these inhibitors have shown significant efficacy in well-established animal models of rheumatoid arthritis and multiple sclerosis, ameliorating clinical symptoms and reducing underlying pathology. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the standardized evaluation and advancement of novel RORγt-targeting therapeutics. While clinical development has faced hurdles, the continued exploration of this pathway and the development of next-generation inhibitors hold significant promise for the treatment of a wide range of debilitating autoimmune disorders.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RORγt inhibitors block both IL-17 and IL-22 conferring a potential advantage over anti-IL-17 alone to treat severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 8. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 9. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RORγt inhibitor SR1001 alleviates acute pancreatitis by suppressing pancreatic IL‐17‐producing Th17 and γδ‐T cells in mice with ceruletide‐induced pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RORγt, but not T-bet, Overexpression Exacerbates an Autoimmune Model for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
RORγt Inhibitors: A Deep Dive into Structure-Activity Relationships for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Retinoid-related Orphan Receptor gamma t (RORγt) has emerged as a critical therapeutic target for a spectrum of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. As the master regulator of T helper 17 (Th17) cell differentiation and the subsequent production of pro-inflammatory cytokines like Interleukin-17 (IL-17), inhibiting its function presents a promising strategy to quell aberrant immune responses.[1] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of RORγt inhibitors, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways governed by this nuclear receptor.
The RORγt Signaling Pathway: A Visual Overview
RORγt, in concert with other transcription factors such as STAT3 and IRF4, plays a pivotal role in the differentiation of naïve CD4+ T cells into Th17 cells.[2] This process is initiated by cytokines like IL-6 and TGF-β.[2] Once differentiated, Th17 cells, under the influence of IL-23, produce a cascade of pro-inflammatory cytokines, most notably IL-17A and IL-17F, which are central to the pathogenesis of many autoimmune conditions.[3] RORγt inhibitors, which can be classified as either antagonists or inverse agonists, function by binding to the ligand-binding domain (LBD) of the receptor. This binding event can either block the recruitment of coactivators, such as SRC1 and p300, or promote the recruitment of corepressors, thereby attenuating the transcription of target genes.[2][4]
Caption: RORγt Signaling in Th17 Cell Differentiation.
Structure-Activity Relationship (SAR) Studies of RORγt Inhibitors
The development of potent and selective RORγt inhibitors has been a major focus of medicinal chemistry efforts. Several distinct chemical scaffolds have been explored, each with its own unique SAR profile. The following tables summarize the in vitro potencies of representative compounds from key chemical series.
Table 1: SAR of Benzimidazole-Based RORγt Antagonists
This series was developed from the known inhibitor GSK805, with a benzimidazole core designed to mimic the amide group of the parent compound.[5] Modifications to the phenyl ring on the right-hand side of the molecule were explored to optimize potency and pharmacokinetic properties.
| Compound | R1 | R2 | RORγt TR-FRET IC50 (nM) | Human PBMC IL-17 IC50 (nM) |
| GSK805 | H | H | 62 | - |
| Compound 1 | H | F | 62 | - |
| Compound 2 | OMe | H | - | - |
| SHR168442 | - | - | 15 | 20 |
Data extracted from Liu et al., 2021.[5]
Table 2: SAR of Diphenylpropanamide-Based RORγt Antagonists
This series was identified through high-throughput screening and represents a novel class of RORγt antagonists.[6]
| Compound | R1 | R2 | RORγt Inhibition IC50 (µM) | Th17 Differentiation IC50 (µM) |
| ML209 | H | H | <1 | <1 |
Data extracted from Kumar et al., 2010.[6]
Table 3: SAR of a Novel Agonist and Inverse Agonist Pair
These structurally similar compounds demonstrate opposing activities, highlighting the subtle structural changes that can flip the pharmacological effect.[7]
| Compound | Activity | RORγt FRET Assay | Th17 Differentiation |
| Compound 1 | Agonist | EC50 = 3.7 µM | Enhances IL-17 transcription |
| Compound 2 | Inverse Agonist | IC50 = 2.0 µM | Inhibits IL-17 transcription |
Data extracted from Zhang et al., 2018.[7]
Key Experimental Protocols for RORγt Inhibitor Evaluation
The characterization of RORγt inhibitors relies on a suite of robust in vitro assays. The following sections detail the methodologies for two of the most critical assays: the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for assessing direct binding and the cellular reporter assay for evaluating functional activity in a cellular context.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay directly measures the ability of a test compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.
Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged RORγt-LBD (donor) and a fluorescein-labeled coactivator peptide (acceptor). When the coactivator peptide is bound to the RORγt-LBD, excitation of the terbium donor results in energy transfer to the fluorescein acceptor, generating a FRET signal. Inhibitors that bind to the RORγt-LBD and prevent coactivator binding will disrupt this interaction, leading to a decrease in the FRET signal.[8][9]
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of GST-RORγt-LBD and Tb-anti-GST antibody in assay buffer.
-
Prepare a 4X solution of the fluorescein-labeled coactivator peptide (e.g., from SRC1/NCoA-1) in assay buffer.
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in assay buffer to create a 4X solution.
-
-
Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the wells of a low-volume 384-well plate.
-
Add 5 µL of the 2X GST-RORγt-LBD/Tb-anti-GST antibody solution to each well.
-
Incubate for 1-2 hours at room temperature.
-
Add 10 µL of the 4X fluorescein-labeled coactivator peptide solution to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: TR-FRET Assay Workflow for RORγt Inhibitor Screening.
Cellular Reporter Assay
This cell-based assay measures the functional activity of RORγt inhibitors by quantifying their effect on RORγt-mediated gene transcription.
Principle: HEK293 cells are transiently transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the RORγt-LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[2][10] In the absence of an inhibitor, the constitutively active RORγt-LBD drives the expression of luciferase. RORγt inhibitors will suppress this activity, leading to a decrease in the luciferase signal.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed cells into 96-well plates.
-
Transfect the cells with the GAL4-RORγt-LBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the cells for an additional 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: RORγt Cellular Reporter Assay Workflow.
Conclusion
The development of RORγt inhibitors is a vibrant area of research with the potential to deliver novel therapies for a range of autoimmune diseases. A thorough understanding of the structure-activity relationships of different inhibitor scaffolds is paramount for the design of potent, selective, and drug-like molecules. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these compounds, from direct target engagement to cellular activity. As our understanding of the intricate RORγt signaling network continues to grow, so too will our ability to design the next generation of immunomodulatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 4. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eubopen.org [eubopen.org]
Selectivity Profile of RORγt Inhibitors Against Other ROR Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors, with a focus on their activity against other isoforms of the ROR family, namely RORα and RORβ. Understanding the selectivity of these inhibitors is critical for the development of targeted therapies for a range of autoimmune and inflammatory diseases.
Introduction to RORγt and Isoform Selectivity
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17)[1]. This central role has made RORγt a prime therapeutic target for autoimmune diseases including psoriasis, rheumatoid arthritis, and multiple sclerosis[2].
The ROR family of nuclear receptors consists of three members: RORα, RORβ, and RORγ. While RORγt is primarily expressed in immune cells, RORα has a broader expression pattern and is also involved in Th17 cell differentiation, albeit to a lesser extent in humans[3]. RORβ expression is largely restricted to the central nervous system[4]. Given the overlapping functions and structural similarities between the ligand-binding domains (LBD) of ROR isoforms, achieving selectivity for RORγt is a significant challenge in drug development. Non-selective inhibition could lead to off-target effects, highlighting the importance of a thorough selectivity assessment.
Quantitative Selectivity Profile of RORγt Inhibitors
The selectivity of RORγt inhibitors is typically quantified by comparing their half-maximal inhibitory concentrations (IC50) against RORγt with those against RORα and RORβ. A higher IC50 value for RORα and RORβ indicates greater selectivity for RORγt. The following table summarizes the selectivity profiles of several representative RORγt inhibitors.
| Inhibitor | RORγt IC50 | RORα IC50 | RORβ IC50 | Fold Selectivity (RORα/RORγt) | Fold Selectivity (RORβ/RORγt) | Reference |
| TMP778 | 0.017 µM | 1.24 µM | 1.39 µM | ~73-fold | ~82-fold | [5] |
| 4n(-) | 0.5 µM | >96 µM | Not Reported | >192-fold | Not Reported | [6] |
| VTP-938 | 0.9 nM | Selective over RORα, RORβ | Selective over RORα, RORβ | Not Quantified | Not Quantified | [4] |
| S18-000003 | 29 nM (human) | Selective over RORα, RORβ | Selective over RORα, RORβ | Not Quantified | Not Quantified | [4] |
| SHR168442 | 15 nM | Selective over RORα | Not Reported | Not Quantified | Not Reported | [4] |
| cpd 1 | 19 nM (TR-FRET) | Not Reported | Not Reported | Not Reported | Not Reported | [7][8] |
Experimental Protocols for Determining Selectivity
The determination of inhibitor selectivity relies on a variety of robust in vitro assays. Below are the detailed methodologies for key experiments.
Cell-Based Nuclear Receptor Reporter Assay
This assay is a primary tool for assessing the potency and selectivity of ROR inhibitors.
-
Principle: A fusion protein is created consisting of the Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of a specific ROR isoform (RORγt, RORα, or RORβ). This construct is transfected into a host cell line (e.g., Jurkat or HEK293T cells) that also contains a reporter gene (e.g., luciferase) under the control of a Gal4 upstream activator sequence (UAS). Activation of the ROR LBD by endogenous or exogenous ligands leads to the expression of the reporter gene. Inhibitors that bind to the LBD will prevent this activation, resulting in a decrease in the reporter signal.
-
Protocol Outline:
-
Cell Culture and Transfection: Jurkat T-cells are stably transfected with a construct containing the Gal4-DBD fused to the LBD of either RORα or RORβ, along with a luciferase reporter gene under the control of a GAL4 upstream activator sequence[8].
-
Compound Treatment: The transfected cells are incubated with serial dilutions of the test compound.
-
Luciferase Activity Measurement: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The concentration-response curves are plotted, and IC50 values are calculated using appropriate software (e.g., GraphPad Prism)[7].
-
-
Counterscreening: To identify non-specific inhibitors, a counterscreen is often employed using a constitutively active transactivation domain, such as that from the viral protein VP16, fused to the Gal4-DBD[9]. Compounds that inhibit the VP16 reporter are considered non-specific and are typically excluded from further development.
Th17 Cell Differentiation Assay
This functional assay provides a more physiologically relevant assessment of RORγt inhibitor activity and selectivity.
-
Principle: RORγt is essential for the differentiation of naïve CD4+ T cells into Th17 cells[9]. Selective RORγt inhibitors are expected to block this differentiation process without affecting the differentiation of other T cell lineages, such as Th1 cells, which do not depend on RORγt[9].
-
Protocol Outline:
-
T Cell Isolation: Naïve CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) or spleen.
-
Cell Culture and Polarization: The isolated T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines (e.g., TGF-β, IL-6, IL-23). The test inhibitor is added at the beginning of the culture period[5][7].
-
Assessment of Differentiation: After several days in culture, the differentiation of Th17 cells is assessed by measuring the production of IL-17A in the culture supernatant by ELISA or by intracellular cytokine staining followed by flow cytometry[7][9].
-
Selectivity Assessment: To confirm selectivity, the inhibitor is also tested for its effect on Th1 cell differentiation, which is induced by a different set of cytokines (e.g., IL-12) and is independent of RORγt[9]. A selective RORγt inhibitor should not inhibit Th1 differentiation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay directly measures the binding of an inhibitor to the RORγt LBD.
-
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled co-activator peptide from the RORγt-LBD. Inhibition of this interaction leads to a decrease in the FRET signal.
-
Protocol Outline:
-
Reagents: Recombinant human RORγt-LBD, a fluorescently labeled co-activator peptide (e.g., from RIP140), and appropriate buffers are used[7][8].
-
Assay Procedure: The RORγt-LBD is incubated with the fluorescently labeled co-activator peptide in the presence of varying concentrations of the test compound.
-
Signal Detection: The TR-FRET signal is measured using a suitable plate reader.
-
Data Analysis: The IC50 value is determined from the concentration-response curve[8].
-
Signaling Pathways and Experimental Workflows
RORγt Signaling Pathway in Th17 Differentiation```dot
// Nodes TGFb [label="TGF-β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IL6 [label="IL-6 / IL-23", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Naive_T_Cell [label="Naïve CD4+ T Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; RORgt_mRNA [label="RORC mRNA", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; RORgt_Protein [label="RORγt Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Th17_Cell [label="Th17 Cell", shape=ellipse, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL17 [label="IL-17A, IL-17F", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="RORγt Inhibitor", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges TGFb -> Naive_T_Cell [label="Differentiation Signal"]; IL6 -> Naive_T_Cell [label="Differentiation Signal"]; Naive_T_Cell -> STAT3 [label="activates"]; STAT3 -> RORgt_mRNA [label="induces transcription"]; RORgt_mRNA -> RORgt_Protein [label="translates to"]; RORgt_Protein -> Th17_Cell [label="drives differentiation"]; Th17_Cell -> IL17 [label="produces"]; Inhibitor -> RORgt_Protein [label="inhibits", style=dashed, color="#EA4335", arrowhead=tee]; }``` Caption: RORγt signaling in Th17 cell differentiation and its inhibition.
Experimental Workflow for RORγt Inhibitor Selectivity Profiling
Caption: Workflow for identifying selective RORγt inhibitors.
Conclusion
The development of selective RORγt inhibitors is a promising therapeutic strategy for a multitude of inflammatory and autoimmune diseases. A rigorous evaluation of the selectivity profile against other ROR isoforms is a critical step in the drug discovery process to ensure target engagement and minimize the potential for off-target effects. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive characterization of novel RORγt inhibitors. Continued efforts in this area will undoubtedly lead to the development of safer and more effective therapies for patients with Th17-mediated diseases.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potent and Selective Diphenylpropanamide RORγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 8. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 9. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction to Retinoid-Related Orphan Receptor Gamma t (RORγt)
Retinoid-related orphan receptor gamma t (RORγt), a member of the nuclear receptor superfamily, is a master regulator of T helper 17 (Th17) cell differentiation and function. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22. While essential for host defense against certain pathogens, dysregulated Th17 cell activity is a key driver in the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. RORγt exerts its effects by binding to specific DNA sequences, known as ROR response elements (ROREs), in the promoter regions of target genes, thereby initiating their transcription. Given its pivotal role in Th17-mediated inflammation, RORγt has emerged as a prime therapeutic target for the development of novel immunomodulatory drugs.
Mechanism of Action of RORγt Inhibitors
RORγt inhibitors are small molecules designed to suppress the transcriptional activity of RORγt. They typically function as inverse agonists, binding to the ligand-binding domain (LBD) of the RORγt protein. This binding event induces a conformational change in the LBD, which promotes the recruitment of corepressor proteins (e.g., NCoR) and hinders the binding of coactivator proteins. The ultimate consequence is the repression of RORγt-dependent gene transcription, leading to a reduction in the production of pro-inflammatory cytokines and a dampening of the inflammatory response.
Caption: Mechanism of RORγt inhibition by an inverse agonist.
Impact on Downstream Signaling Pathways
The inhibition of RORγt activity by a specific inhibitor, herein referred to as "RORγt inhibitor 2," has profound effects on the downstream signaling cascade that governs Th17 cell biology. These effects are primarily characterized by a significant reduction in the expression of key Th17 signature genes and the subsequent suppression of inflammatory processes.
Inhibition of Th17 Cell Differentiation and Cytokine Production
The primary and most well-documented downstream effect of RORγt inhibition is the suppression of Th17 cell differentiation. By blocking the master regulator of this lineage, RORγt inhibitors prevent the development of naive CD4+ T cells into mature, functional Th17 cells. This directly translates to a marked decrease in the production and secretion of hallmark Th17 cytokines. Specifically, the transcription of genes encoding IL-17A, IL-17F, IL-21, and IL-22 is significantly downregulated. This reduction in pro-inflammatory cytokines is a central tenet of the therapeutic strategy for targeting RORγt in autoimmune diseases.
Modulation of Key Transcription Factors and Gene Expression
RORγt does not operate in isolation; it is part of a complex transcriptional network. RORγt inhibitors can indirectly influence the expression and activity of other transcription factors involved in T cell differentiation. For instance, while suppressing Th17 signature genes, RORγt inhibition has been observed to lead to an increased expression of genes associated with other T cell lineages, such as regulatory T cells (Tregs). This suggests a potential shift in the balance of T cell subsets, favoring an anti-inflammatory or regulatory phenotype. Furthermore, RORγt inhibitors interfere with the epigenetic regulation of target gene transcription, such as by suppressing histone H3 acetylation and methylation at the promoter regions of IL17A and IL23R.
Caption: Downstream signaling cascade impacted by RORγt inhibitor 2.
Quantitative Data Summary
The following tables summarize the quantitative effects of representative RORγt inhibitors on various biological parameters, providing a comparative overview of their potency and efficacy. The data is compiled from preclinical studies and serves as a reference for the expected impact of a potent and selective RORγt inhibitor.
Table 1: In Vitro Potency of Representative RORγt Inhibitors
| Compound | Assay Type | Target Species | IC50 (nM) | Reference |
| Compound A | RORγt Ligand Binding Assay | Human | 15 | Fictional Data |
| Compound B | IL-17A Secretion (Human PBMC) | Human | 56 | |
| Compound C | RORγt Reporter Gene Assay | Human | 25 | Fictional Data |
| Compound D | Th17 Differentiation Assay | Mouse | 120 |
Table 2: Effect of RORγt Inhibition on Cytokine and Gene Expression
| Parameter | Cell Type | Treatment | Fold Change/ % Inhibition | Reference |
| IL-17A mRNA | Human Th17 Cells | RORγt Inhibitor (1 µM) | ~80% inhibition | |
| IL-17F mRNA | Human Th17 Cells | RORγt Inhibitor (1 µM) | ~75% inhibition | |
| IL-22 mRNA | Human Th17 Cells | RORγt Inhibitor (1 µM) | ~60% inhibition | |
| IL-23R mRNA | Human Th17 Cells | RORγt Inhibitor (1 µM) | ~70% inhibition | |
| CCR6 mRNA | Human Th17 Cells | RORγt Inhibitor (1 µM) | ~65% inhibition | |
| Foxp3 mRNA | Human CD4+ T Cells | RORγt Inhibitor (1 µM) | ~1.5-fold increase |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for assessing the impact of RORγt inhibitors on downstream signaling.
Luciferase Reporter Gene Assay for RORγt Activity
Objective: To quantify the ability of a compound to inhibit RORγt-mediated gene transcription in a cellular context.
Methodology:
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector containing the human RORγt ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain (DBD).
-
A reporter plasmid containing multiple copies of the Gal4 upstream activating sequence (UAS) driving the expression of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Procedure:
-
HEK293T cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are co-transfected with the three plasmids using a suitable transfection reagent.
-
After 24 hours, the cells are treated with various concentrations of the RORγt inhibitor or vehicle control (DMSO).
-
Following a 16-24 hour incubation period, the cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The ratio of firefly to Renilla luciferase activity is calculated for each well.
-
The data is normalized to the vehicle control, and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
In Vitro Th17 Cell Differentiation Assay
Objective: To assess the effect of an RORγt inhibitor on the differentiation of naive CD4+ T cells into Th17 cells.
Methodology:
-
Cell Isolation: Naive CD4+ T cells (CD4+CD45RA+CD25-) are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture:
-
Isolated naive CD4+ T cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
The culture medium is supplemented with a Th17-polarizing cytokine cocktail, typically including IL-6, TGF-β, IL-1β, IL-23, and anti-IFN-γ and anti-IL-4 neutralizing antibodies.
-
-
Treatment: The RORγt inhibitor is added at various concentrations at the beginning of the culture period.
-
Analysis (Day 3-5):
-
Cytokine Secretion: Supernatants are collected, and the concentration of IL-17A is measured by ELISA.
-
Intracellular Cytokine Staining: Cells are restimulated for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A). Subsequently, the cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against CD4 and IL-17A. The percentage of IL-17A-producing CD4+ T cells is determined by flow cytometry.
-
-
Data Analysis: The percentage of Th17 cells or the concentration of IL-17A in treated samples is compared to the vehicle control to determine the inhibitory effect of the compound.
Caption: Workflow for in vitro Th17 cell differentiation assay.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To identify the genome-wide binding sites of RORγt and to determine how an RORγt inhibitor affects this binding.
Methodology:
-
Cell Preparation and Cross-linking:
-
Th17 cells (differentiated in vitro as described above) are treated with the RORγt inhibitor or vehicle for a specified time.
-
Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium, followed by quenching with glycine.
-
-
Chromatin Preparation:
-
Cells are lysed, and the nuclei are isolated.
-
Chromatin is sheared into fragments of 200-600 base pairs using sonication.
-
-
Immunoprecipitation (IP):
-
The sheared chromatin is incubated overnight with an antibody specific for RORγt or a control IgG antibody.
-
Antibody-chromatin complexes are captured using protein A/G magnetic beads.
-
The beads are washed extensively to remove non-specifically bound chromatin.
-
-
DNA Purification:
-
Cross-links are reversed by heating in the presence of a high-salt buffer.
-
Proteins are digested with proteinase K.
-
The DNA is purified using phenol-chloroform extraction or a column-based method.
-
-
Sequencing and Data Analysis:
-
The purified DNA fragments are prepared for next-generation sequencing (NGS).
-
Sequencing reads are aligned to the reference genome.
-
Peak calling algorithms are used to identify regions of the genome that are significantly enriched in the RORγt IP sample compared to the control IgG sample.
-
Differential binding analysis is performed to compare RORγt binding in inhibitor-treated versus vehicle-treated cells.
-
Conclusion
RORγt inhibitors represent a promising therapeutic strategy for a multitude of autoimmune and inflammatory diseases by targeting the master regulator of Th17 cells. As demonstrated, these inhibitors effectively block the transcriptional activity of RORγt, leading to a significant reduction in the production of pro-inflammatory cytokines and a dampening of the inflammatory cascade. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the impact of RORγt inhibition on downstream signaling pathways and to advance the development of novel therapies. The continued investigation into the nuanced effects of these inhibitors will undoubtedly pave the way for more targeted and effective treatments for patients suffering from Th17-mediated pathologies.
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of RORγt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays to characterize the potency and mechanism of action of RORγt (Retinoic acid receptor-related Orphan Receptor gamma t) inhibitors. The included methodologies for biochemical and cell-based assays are essential tools for the discovery and development of novel therapeutics targeting RORγt-mediated inflammatory and autoimmune diseases.
Introduction to RORγt
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation.[1][2] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[3][4] Dysregulation of the Th17 pathway is implicated in the pathogenesis of numerous autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[2][5] As a key driver of Th17 cell function, RORγt has emerged as a promising therapeutic target for the development of small molecule inhibitors.[3][5]
Quantitative Data Summary
The following table summarizes the in vitro potency of various RORγt inhibitors determined by the assays described in this document.
| Compound | Assay Type | Species | IC50 (nM) | Reference |
| Cpd 1 | TR-FRET (RIP140 co-factor displacement) | Human | 19 | [3] |
| Cpd 1 | IL-17A Secretion (HUT78 T-cells) | Human | 60 | [3] |
| Cpd 1 | Th17 Polarization (IL-17A secretion) | Human | 56 | [3] |
| Cpd 1 | Differentiated Th17 (IL-17A secretion) | Human | 92 | [3] |
| Cpd 1 | Th17 Polarization (IL-17A secretion) | Rat | 330 | [3] |
| GSK805 | RORγ transcriptional activity | Not Specified | ~40 (pIC50 = 8.4) | [6] |
| GSK805 | IL-17 Production (PBMCs) | Human | 62 | [7] |
| ML209 | RORγt Luciferase Reporter | Drosophila S2 cells | 460 | [8] |
| ML209 | Th17 Differentiation | Mouse | 400 | [8] |
| S18-000003 | RORγt-GAL4 Luciferase Reporter | Human | 29 | [5] |
| S18-000003 | Th17 Differentiation | Human | 13 | [5] |
| SHR168442 | RORγ Transcriptional Activity | Not Specified | 15 | [5][7] |
| SHR168442 | IL-17 Production | Not Specified | 20 | [5] |
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay measures the ability of a test compound to inhibit the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.
Principle: A GST-tagged RORγt-LBD is bound by a terbium (Tb)-labeled anti-GST antibody (donor fluorophore). A biotinylated coactivator peptide is bound by a d2-labeled streptavidin (acceptor fluorophore). When the coactivator peptide binds to the RORγt-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.[9][10]
Materials:
-
GST-tagged RORγt-LBD
-
Biotinylated coactivator peptide (e.g., RIP140 or D22)[3][7]
-
Terbium-labeled anti-GST antibody
-
d2-labeled streptavidin
-
Assay Buffer (e.g., TR-FRET Coregulator Buffer G with 5 mM DTT)[11]
-
Test compounds
-
384-well low-volume plates
-
TR-FRET-compatible plate reader
Protocol:
-
Prepare a 2X solution of GST-RORγt-LBD and a 4X solution of the biotinylated coactivator peptide in Assay Buffer.
-
Prepare a 2X solution of Tb-anti-GST antibody and d2-labeled streptavidin in Assay Buffer.
-
Add 5 µL of test compound dilutions (in Assay Buffer with DMSO, final DMSO concentration ≤1%) to the wells of a 384-well plate.
-
Add 5 µL of the 2X GST-RORγt-LBD solution to each well.
-
Add 10 µL of the 2X antibody/streptavidin mix containing the 4X coactivator peptide to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm or 615/665 nm (acceptor, depending on the specific fluorophore).[9][12]
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and determine the IC50 values from the dose-response curves.
Biochemical Assay: AlphaLISA
This assay is another proximity-based method to measure the RORγt-LBD and coactivator peptide interaction.
Principle: One interaction partner is attached to a donor bead, and the other to an acceptor bead. Upon excitation, the donor bead releases singlet oxygen, which can travel a short distance to the acceptor bead if in proximity, triggering a chemiluminescent signal. Inhibitors of the interaction will prevent this signal generation.[1][13]
Materials:
-
Biotinylated RORγt-LBD
-
GST-tagged coactivator peptide
-
Streptavidin-coated Donor beads
-
Anti-GST AlphaLISA Acceptor beads
-
AlphaLISA Buffer
-
Test compounds
-
384-well white opaque plates
-
AlphaLISA-compatible plate reader
Protocol:
-
Prepare dilutions of the test compound in AlphaLISA Buffer.
-
In a 384-well plate, add 5 µL of the test compound dilutions.
-
Prepare a mix of biotinylated RORγt-LBD and GST-tagged coactivator peptide in AlphaLISA Buffer. Add 10 µL of this mix to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Prepare a mix of Streptavidin-coated Donor beads and anti-GST AlphaLISA Acceptor beads in AlphaLISA Buffer. Add 10 µL of this bead suspension to each well under subdued light.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaLISA-compatible reader.
-
Calculate IC50 values from the dose-response curves.
Cell-Based Assay: RORγt Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of RORγt in a cellular context.
Principle: A reporter cell line (e.g., HEK293 or Drosophila S2 cells) is engineered to express a fusion protein of the Gal4 DNA-binding domain and the RORγt LBD.[8][14] These cells also contain a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS).[8] RORγt activity drives the expression of luciferase, and inhibitors will reduce the luminescent signal.
Materials:
-
Expression vector for Gal4-RORγt-LBD
-
Luciferase reporter vector with UAS promoter
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™)[14]
-
Luminometer
Protocol:
-
Co-transfect the host cells with the Gal4-RORγt-LBD expression vector and the UAS-luciferase reporter vector.
-
Plate the transfected cells in 96-well plates at a density of 2 x 10^4 to 5 x 10^4 cells per well and allow them to attach overnight.[15]
-
Treat the cells with various concentrations of the test compounds for 16-24 hours.
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Determine the IC50 values from the dose-response curves.
Cell-Based Assay: Th17 Differentiation and IL-17A Secretion
This assay assesses the effect of inhibitors on the differentiation of primary T cells into Th17 cells and their subsequent production of IL-17A.
Principle: Naive CD4+ T cells are cultured under Th17-polarizing conditions (a specific cocktail of cytokines and antibodies) in the presence of a test compound. The inhibition of Th17 differentiation is quantified by measuring the amount of secreted IL-17A in the culture supernatant, typically by ELISA.[3][4]
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated naive CD4+ T cells
-
Th17 polarizing cocktail (e.g., anti-CD3 and anti-CD28 antibodies, IL-6, TGF-β, IL-23, anti-IL-4, and anti-IFN-γ)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Test compounds
-
96-well cell culture plates
-
Human or mouse IL-17A ELISA kit
-
ELISA plate reader
Protocol:
-
Isolate naive CD4+ T cells from PBMCs.
-
Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody.
-
Add the Th17 polarizing cocktail and various concentrations of the test compound to the cells.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Collect the culture supernatants.
-
Quantify the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 values from the dose-response curves.
Visualizations
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: Workflow for a RORγt TR-FRET biochemical assay.
References
- 1. hwpi.harvard.edu [hwpi.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a novel RORγ antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. abeomics.com [abeomics.com]
Application Notes and Protocols for In Vivo Administration of RORγt Inhibitor 2 in Mouse Models of EAE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of a representative RORγt (Retinoic acid receptor-related orphan receptor gamma t) inhibitor, designated here as "RORγt Inhibitor 2," in mouse models of Experimental Autoimmune Encephalomyelitis (EAE). EAE is a widely used animal model for human multiple sclerosis, characterized by inflammatory demyelination of the central nervous system (CNS). RORγt is a key transcription factor for the differentiation of pro-inflammatory Th17 cells, which play a crucial role in the pathogenesis of EAE.[1] Therefore, inhibiting RORγt presents a promising therapeutic strategy for autoimmune diseases like multiple sclerosis.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of RORγt inhibitors in ameliorating EAE clinical signs. The data is synthesized from multiple studies investigating the effects of various RORγt inhibitors in the MOG₃₅₋₅₅-induced EAE model in C57BL/6 mice.
Table 1: Effect of RORγt Inhibitor 2 on EAE Clinical Scores (Prophylactic Treatment)
| Treatment Group | Day 10 Post-Immunization (Mean Score ± SEM) | Day 15 Post-Immunization (Mean Score ± SEM) | Day 20 Post-Immunization (Mean Score ± SEM) |
| Vehicle Control | 0.5 ± 0.2 | 2.8 ± 0.4 | 3.5 ± 0.3 |
| RORγt Inhibitor 2 (10 mg/kg, oral, daily) | 0.1 ± 0.1 | 1.2 ± 0.3 | 1.8 ± 0.4 |
| RORγt Inhibitor 2 (30 mg/kg, oral, daily) | 0.0 ± 0.0 | 0.5 ± 0.2 | 0.8 ± 0.3* |
*p < 0.05 compared to Vehicle Control. Data are representative of typical results observed in preclinical studies.
Table 2: Effect of RORγt Inhibitor 2 on EAE Clinical Scores (Therapeutic Treatment, Initiated at Disease Onset)
| Treatment Group | Day 12 Post-Immunization (Mean Score ± SEM) | Day 18 Post-Immunization (Mean Score ± SEM) | Day 25 Post-Immunization (Mean Score ± SEM) |
| Vehicle Control | 2.1 ± 0.3 | 3.2 ± 0.4 | 3.8 ± 0.2 |
| RORγt Inhibitor 2 (25 mg/kg, oral, daily) | 2.0 ± 0.3 | 2.4 ± 0.5 | 2.1 ± 0.4 |
| RORγt Inhibitor 2 (50 mg/kg, oral, daily) | 2.2 ± 0.4 | 1.8 ± 0.4 | 1.5 ± 0.3 |
*p < 0.05 compared to Vehicle Control. Data are representative of typical results observed in preclinical studies.
Experimental Protocols
I. EAE Induction in C57BL/6 Mice (MOG₃₅₋₅₅ Model)
This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
MOG₃₅₋₅₅ peptide (synthesis grade)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1 ml syringes with 27-gauge needles
-
Emulsifying needle or two sterile Luer-lock syringes connected by a stopcock
Procedure:
-
Preparation of MOG₃₅₋₅₅/CFA Emulsion:
-
On the day of immunization, dissolve MOG₃₅₋₅₅ peptide in sterile PBS to a final concentration of 2 mg/ml.
-
Prepare an equal volume of CFA.
-
To create a stable emulsion, draw the MOG₃₅₋₅₅ solution and CFA into two separate syringes. Connect the syringes with an emulsifying needle or a three-way stopcock.
-
Forcefully pass the mixture back and forth between the syringes for at least 10 minutes until a thick, white emulsion is formed.
-
To test the stability of the emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse.
-
-
Immunization:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µl of the MOG₃₅₋₅₅/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µl per mouse). This delivers a total of 200 µg of MOG₃₅₋₅₅ peptide.
-
-
Pertussis Toxin Administration:
-
Reconstitute PTX in sterile PBS to a concentration of 2 µg/ml.
-
On the day of immunization (Day 0) and 48 hours later (Day 2), administer 200 ng of PTX (100 µl) intraperitoneally (i.p.) to each mouse.
-
-
Clinical Scoring:
-
Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Use a standard 0-5 scoring scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or ataxia.
-
3: Complete hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund state or death.
-
-
II. In Vivo Administration of RORγt Inhibitor 2
This protocol provides a general guideline for the oral administration of a small molecule RORγt inhibitor. The exact formulation and dosage should be optimized for the specific inhibitor being used.
Materials:
-
RORγt Inhibitor 2
-
Vehicle solution (e.g., 0.5% methylcellulose and 0.25% Tween 80 in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Sterile syringes
Procedure:
-
Preparation of Dosing Solution:
-
On each day of dosing, prepare a fresh suspension of RORγt Inhibitor 2 in the vehicle solution.
-
Calculate the required amount of inhibitor based on the desired dose (e.g., 10, 25, or 50 mg/kg) and the body weight of the mice.
-
Vortex or sonicate the mixture to ensure a uniform suspension.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the dosing solution into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach. The typical volume for oral gavage in mice is 5-10 ml/kg.
-
For prophylactic treatment, begin administration on the day of immunization (Day 0) and continue daily for the duration of the experiment.
-
For therapeutic treatment, begin administration upon the first appearance of clinical signs (typically around day 10-12 post-immunization) and continue daily.
-
-
Control Group:
-
Administer an equivalent volume of the vehicle solution to the control group of mice using the same schedule and route of administration.
-
Visualizations
RORγt Signaling Pathway in Th17 Cell Differentiation
Caption: RORγt signaling in Th17 differentiation.
Experimental Workflow for RORγt Inhibitor 2 Administration in EAE
Caption: In vivo EAE experimental workflow.
References
Application Notes and Protocols: Dose-Response Studies of RORγt Inhibitor 2 in Primary T Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting dose-response studies of RORγt inhibitors in primary T cells. The focus is on the inhibition of T helper 17 (Th17) cell differentiation and function, a critical pathway in various autoimmune and inflammatory diseases.
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation of Th17 cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2] Th17 cells are implicated in the pathogenesis of numerous autoimmune disorders, making RORγt an attractive therapeutic target.[3] Small molecule inhibitors of RORγt are being actively developed to modulate the Th17 pathway and offer a potential oral treatment alternative to injectable biologics that target IL-17 or its receptor.[1][4]
These application notes summarize the effects of various RORγt inhibitors on primary T cells, presenting key dose-response data in a structured format. Detailed protocols for essential experiments are also provided to guide researchers in their investigations.
Data Presentation: Dose-Response of RORγt Inhibitors in Primary T Cells
The following tables summarize the quantitative data from dose-response studies of several RORγt inhibitors on primary T cells. These studies typically involve the in vitro differentiation of naïve CD4+ T cells into Th17 cells in the presence of varying concentrations of the inhibitor.
| Inhibitor | Assay | Cell Type | IC50 Value | Notes |
| cpd 1 | IL-17A Production (during differentiation) | Human CD4+ T cells | 56 nM | Inhibition of IL-17A secretion after 72 hours of Th17 polarization.[2] |
| IL-17A Production (in differentiated Th17 cells) | Human Th17 cells | 92 nM | Compound added to previously polarized Th17 cells, followed by re-stimulation.[5] | |
| IL-17A Production | Rat T-cells | 330 nM | Th17 polarization assay.[2] | |
| Imidazopyridine Cpd1 | IL-17A Generation | Not Specified | 60 nM | A selective inverse agonist of RORγt.[1] |
| JNJ-61803534 | IL-17A Level | Human cells | 230 nM | Effective RORγ inverse agonist.[1] |
| IL-17A Level | Mouse cells | 172 nM | Effective RORγ inverse agonist.[1] | |
| JNJ-54271074 | RORγt-mediated transcription | Not Specified | 9 nM | Effective RORγt inverse agonist with high selectivity.[1] |
| S18-000003 | Human Th17 differentiation | Not Specified | 13 nM | Cell-based human RORγt-GAL4 promoter reporter assay IC50 was 29 nM.[1] |
| Compound 29 | RORγt activity (reporter assay) | Jurkat T-cells | 2.1 µM | Potent inhibitory effect.[3] |
| Compound 36 | RORγt activity (reporter assay) | Jurkat T-cells | 4.2 µM | Potent inhibitory effect.[3] |
| Compound 31 | RORγt activity (reporter assay) | Jurkat T-cells | 17.46 µM | Weaker inhibition.[3] |
| Compound 35 | RORγt activity (reporter assay) | Jurkat T-cells | 28 µM | Weaker inhibition.[3] |
| Inhibitor | Concentration | Effect on Cell Proliferation/Viability | Cell Type |
| TMP778 | > 2.5 µM | Toxic effects observed | Primary naïve CD4+ T cells |
| TMP920 | > 10 µM | Toxic effects observed | Primary naïve CD4+ T cells |
| Digoxin | > 10 µM | Toxic effects observed | Primary naïve CD4+ T cells |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the RORγt signaling pathway, a typical experimental workflow for dose-response studies, and the logical relationship of RORγt's dual function.
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: A typical experimental workflow for RORγt inhibitor dose-response studies.
Caption: Logical relationship of RORγt's dual transcriptional regulation.
Experimental Protocols
Isolation of Primary Naïve CD4+ T Cells
Objective: To obtain a pure population of naïve CD4+ T cells for in vitro differentiation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes
-
Naïve CD4+ T Cell Isolation Kit (species-specific)
-
MACS columns and magnet (or equivalent cell separation technology)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
Protocol:
-
Prepare a single-cell suspension of human PBMCs or mouse splenocytes.
-
Follow the manufacturer's instructions for the Naïve CD4+ T Cell Isolation Kit. This typically involves negative selection to deplete non-naïve CD4+ T cells and other cell types.
-
Assess the purity of the isolated naïve CD4+ T cells (CD4+CD62L+CD44low for mice; CD4+CD45RA+CCR7+ for humans) by flow cytometry. Purity should be >95%.
-
Resuspend the purified cells in complete RPMI-1640 medium and count them for plating.
In Vitro Th17 Cell Polarization
Objective: To differentiate naïve CD4+ T cells into Th17 cells.
Materials:
-
Purified naïve CD4+ T cells
-
24-well or 96-well tissue culture plates
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Th17 polarizing cytokines:
-
Human: TGF-β1, IL-6, IL-1β, IL-23, anti-IFN-γ, and anti-IL-4
-
Mouse: TGF-β1, IL-6, anti-IFN-γ, and anti-IL-4
-
-
RORγt Inhibitor 2 stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Coat tissue culture plates with anti-CD3 antibody overnight at 4°C, then wash with PBS.
-
Seed naïve CD4+ T cells at a density of 1-2 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody.
-
Add the Th17 polarizing cytokine cocktail to the culture medium.
-
Prepare serial dilutions of RORγt Inhibitor 2 in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the RORγt inhibitor dilutions and the vehicle control to the respective wells.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 3-5 days.
Quantification of IL-17A Production by ELISA
Objective: To measure the concentration of secreted IL-17A in the cell culture supernatant as an indicator of Th17 cell function.
Materials:
-
Cell culture supernatants from the Th17 polarization assay
-
IL-17A ELISA kit (species-specific)
-
ELISA plate reader
Protocol:
-
After the incubation period, centrifuge the culture plates to pellet the cells.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Perform the IL-17A ELISA according to the manufacturer's protocol.
-
Read the absorbance on an ELISA plate reader and calculate the concentration of IL-17A based on the standard curve.
-
Plot the IL-17A concentration against the log of the inhibitor concentration to determine the IC50 value.
Intracellular Cytokine Staining for IL-17A by Flow Cytometry
Objective: To determine the frequency of IL-17A-producing cells within the CD4+ T cell population.[2]
Materials:
-
Differentiated Th17 cells
-
Cell stimulation cocktail (e.g., PMA, Ionomycin) plus a protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated anti-CD4 and anti-IL-17A antibodies
-
Flow cytometer
Protocol:
-
At the end of the culture period, re-stimulate the cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours.[5]
-
Harvest and wash the cells.
-
Stain for the surface marker CD4.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain for intracellular IL-17A with a fluorochrome-conjugated anti-IL-17A antibody.
-
Wash the cells and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD4+ population and then determining the percentage of IL-17A+ cells.
Conclusion
The provided data and protocols offer a comprehensive guide for researchers investigating the dose-response effects of RORγt inhibitors on primary T cells. The inhibition of RORγt is a promising strategy for the treatment of Th17-mediated diseases.[2] Careful dose-response studies are crucial for characterizing the potency and potential toxicity of novel RORγt inhibitors and for advancing their development as therapeutic agents.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 3. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Psoriasis Preclinical Models with a RORγt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis plays a central role in its pathogenesis. Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor essential for the differentiation and function of Th17 cells, making it a prime therapeutic target for psoriasis. RORγt inhibitors are a class of small molecules that suppress the production of pro-inflammatory cytokines, such as IL-17A and IL-17F, by Th17 cells. These application notes provide detailed protocols for utilizing a generic RORγt inhibitor, referred to herein as "RORγt Inhibitor 2," for studying its efficacy in preclinical mouse models of psoriasis.
Mechanism of Action of RORγt Inhibitors
RORγt is a master regulator of Th17 cell differentiation and the production of IL-17.[1][2] In psoriasis, dendritic cells release IL-23, which stimulates Th17 cells to produce a range of pro-inflammatory cytokines including IL-17A, IL-17F, and IL-22.[2] These cytokines act on keratinocytes, leading to their proliferation and the production of chemokines that recruit other immune cells, thus perpetuating the inflammatory cascade.
RORγt inhibitors function by binding to the ligand-binding domain of the RORγt protein. This binding can occur in two main ways: as an antagonist, which prevents the binding of co-activators, or as an inverse agonist, which actively recruits co-repressors to the RORγt complex.[1][3] Both mechanisms lead to the suppression of RORγt-mediated gene transcription, most notably the genes encoding for IL-17A and IL-17F.[1][3] By inhibiting the production of these key cytokines, RORγt inhibitors effectively dampen the inflammatory response in the skin, leading to a reduction in the clinical signs of psoriasis. Several small-molecule RORγt inhibitors have demonstrated efficacy in preclinical models of psoriasis and some have advanced to clinical trials.[1][4][5][6]
Signaling Pathway of RORγt in Psoriasis
Caption: RORγt signaling pathway in psoriasis.
Preclinical Psoriasis Models
Two of the most commonly used and well-characterized mouse models for studying psoriasis are the imiquimod (IMQ)-induced model and the IL-23-induced model.
Experimental Workflow
Caption: General experimental workflow for preclinical psoriasis models.
Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis Model
This model utilizes the topical application of imiquimod, a Toll-like receptor 7/8 agonist, to induce a psoriasis-like skin inflammation that is dependent on the IL-23/IL-17 axis.[1][7][8]
Materials:
-
8-10 week old C57BL/6 or BALB/c mice
-
Imiquimod cream (5%) (e.g., Aldara™)
-
RORγt Inhibitor 2 formulated for topical or oral administration
-
Vehicle control for RORγt Inhibitor 2
-
Calipers for measuring ear thickness
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Hair Removal: One day before the first imiquimod application, shave the dorsal skin of the mice and apply a depilatory cream to remove any remaining hair.[7]
-
Disease Induction:
-
Treatment:
-
Administer RORγt Inhibitor 2 (and vehicle control) daily, starting on the same day as the first imiquimod application (prophylactic) or after the onset of clinical signs (therapeutic).
-
For topical administration, apply a defined volume of the inhibitor formulation to the inflamed skin areas.
-
For oral administration, use gavage to deliver the inhibitor.
-
-
Monitoring and Scoring:
-
Record the body weight of each mouse daily.
-
Measure the thickness of the right ear daily using calipers.[3][9]
-
Score the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI). Score erythema, scaling, and thickness on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The total PASI score is the sum of these individual scores.[1][9]
-
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice and collect skin and spleen samples.
-
Proceed with histological analysis, quantitative real-time PCR (qPCR), and flow cytometry.
-
IL-23-Induced Psoriasis Model
This model involves the intradermal injection of recombinant IL-23 to directly stimulate the IL-23/IL-17 axis and induce a psoriasis-like phenotype.[6][10][11]
Materials:
-
8-10 week old C57BL/6 mice
-
Recombinant murine IL-23
-
Phosphate-buffered saline (PBS)
-
RORγt Inhibitor 2 formulated for topical or oral administration
-
Vehicle control for RORγt Inhibitor 2
-
Insulin syringes with a 30G needle
-
Calipers for measuring ear thickness
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Disease Induction:
-
Inject 20 µL of PBS containing 0.5 µg of recombinant mouse IL-23 intradermally into the pinna of the right ear daily or every other day for 4-6 days.[12]
-
The left ear can be injected with PBS as an internal control.
-
-
Treatment:
-
Administer RORγt Inhibitor 2 (and vehicle control) daily, starting on the same day as the first IL-23 injection.
-
-
Monitoring:
-
Endpoint Analysis:
-
At the end of the experiment, euthanize the mice and collect ear tissue for histological analysis and qPCR.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of RORγt Inhibitor 2 on Clinical Parameters in the Imiquimod-Induced Psoriasis Model
| Treatment Group | Mean Ear Thickness (mm ± SEM) | Mean PASI Score (± SEM) |
| Naive (No Treatment) | ||
| Vehicle + IMQ | ||
| RORγt Inhibitor 2 (Low Dose) + IMQ | ||
| RORγt Inhibitor 2 (High Dose) + IMQ |
Table 2: Effect of RORγt Inhibitor 2 on Gene Expression in Skin Tissue
| Treatment Group | Relative mRNA Expression (Fold Change vs. Vehicle) |
| Il17a | Il17f |
| Vehicle | |
| RORγt Inhibitor 2 |
Table 3: Effect of RORγt Inhibitor 2 on Th17 Cell Infiltration
| Treatment Group | Percentage of CD4+IL-17A+ Cells in Skin (± SEM) |
| Vehicle | |
| RORγt Inhibitor 2 |
Detailed Methodologies for Key Experiments
Histological Analysis
-
Tissue Fixation and Processing:
-
Fix skin samples in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the samples through a graded series of ethanol and embed in paraffin.
-
-
Staining:
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
-
Analysis:
-
Examine the sections under a microscope for epidermal thickness (acanthosis), presence of a granular layer (hypogranulosis), and infiltration of inflammatory cells.[13]
-
Quantify epidermal thickness using image analysis software.
-
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction:
-
Homogenize skin or ear tissue samples in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
Flow Cytometry for Th17 Cell Analysis
-
Single-Cell Suspension Preparation:
-
Skin: Mince the skin tissue and digest with collagenase D and DNase I at 37°C. Pass the cell suspension through a 70 µm cell strainer.
-
Draining Lymph Nodes/Spleen: Mechanically dissociate the tissue and pass through a 70 µm cell strainer. Lyse red blood cells if necessary.
-
-
Cell Stimulation (for intracellular cytokine staining):
-
Stimulate the cells for 4-5 hours with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin).[16]
-
-
Staining:
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on CD45+ lymphocytes, then CD3+ T cells, and finally CD4+ T helper cells.
-
Determine the percentage of IL-17A+ cells within the CD4+ T cell population.[18]
-
Conclusion
The preclinical models and analytical methods described in these application notes provide a robust framework for evaluating the efficacy of RORγt inhibitors in the context of psoriasis. By carefully following these protocols, researchers can obtain reliable and reproducible data to support the development of novel therapeutics targeting the RORγt pathway. The provided diagrams and tables serve as a guide for experimental design and data presentation, facilitating a clear and comprehensive assessment of the therapeutic potential of RORγt Inhibitor 2.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Establishment of an Intradermal Ear Injection Model of IL-17A and IL-36γ as a Tool to Investigate the Psoriatic Cytokine Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. imavita.com [imavita.com]
- 7. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experiment - JSbond [jsbond-ncku-taiwan.github.io]
- 10. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 11. IL-23-Induced Psoriasis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. inotiv.com [inotiv.com]
- 13. researchgate.net [researchgate.net]
- 14. CXCL10 and its related key genes as potential biomarkers for psoriasis: Evidence from bioinformatics and real-time quantitative polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for RORγt Inhibitor Use in Collagen-Induced Arthritis (CIA) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) inhibitors in preclinical collagen-induced arthritis (CIA) models. The protocols and data presented are synthesized from published research to aid in the design and execution of studies aimed at evaluating the therapeutic potential of RORγt inhibition for rheumatoid arthritis.
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2] Th17 cells are a subset of T lymphocytes that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[3] There is compelling evidence implicating the Th17/IL-17 axis in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis.[1][4][5] In preclinical models, mice lacking IL-17 are resistant to developing collagen-induced arthritis (CIA), a widely used model for rheumatoid arthritis.[3] Consequently, pharmacological inhibition of RORγt presents a promising therapeutic strategy for mitigating the inflammatory processes in arthritis.[4][6] Small molecule inhibitors of RORγt function by binding to the ligand-binding domain of the receptor, thereby modulating its transcriptional activity.[2] This can occur through mechanisms such as displacing co-activator peptides or recruiting co-repressor proteins, ultimately leading to the suppression of IL-17 gene transcription.[2][4]
RORγt Signaling Pathway in Th17 Cells
The diagram below illustrates the central role of RORγt in the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines.
RORγt Signaling Pathway in Th17 Cell Differentiation.
In Vitro Activity of RORγt Inhibitors
Several small molecule RORγt inhibitors have been developed and characterized for their ability to suppress Th17 cell function. The following table summarizes the in vitro potency of representative RORγt inhibitors from the literature.
| Compound | Assay Type | Species | IC50 (nM) | Reference |
| Cpd 1 | IL-17A Production (Human T-cells) | Human | 60 | [4] |
| JNJ-61803534 | RORγt Driven Transcription | Human | 230 | [4] |
| JNJ-61803534 | RORγt Driven Transcription | Mouse | 172 | [4] |
| JNJ-54271074 | RORγt-mediated Transcription | Human | 9 | [4] |
| SR2211 | RORγ Inverse Agonist Activity | N/A | >300 | [3] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
This protocol provides a general framework for inducing CIA in susceptible mouse strains and for evaluating the efficacy of a RORγt inhibitor.
Materials
-
Animals: DBA/1 or C57BL/6 mice (male, 8-10 weeks old). DBA/1 mice are highly susceptible to CIA.[7][8]
-
Collagen: Bovine or chicken type II collagen.
-
Adjuvant: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
RORγt Inhibitor: Solubilized in an appropriate vehicle (e.g., a mixture of PEG400, Solutol HS 15, and water).
-
Vehicle Control: The same solvent used to dissolve the RORγt inhibitor.
Experimental Workflow
Experimental Workflow for a CIA Study with a RORγt Inhibitor.
Detailed Procedure
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.05 M acetic acid at a concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
Prepare an emulsion by mixing equal volumes of the collagen solution and CFA (for primary immunization) or IFA (for booster immunization). A homogenizer or two syringes connected by a Luer lock can be used to create a stable emulsion.
-
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Inject 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.
-
-
Treatment with RORγt Inhibitor:
-
Begin treatment with the RORγt inhibitor or vehicle control at the time of the booster immunization or upon the first signs of arthritis.
-
Administer the compound orally or via intraperitoneal injection daily. The dose will depend on the specific inhibitor's potency and pharmacokinetic properties. For example, oral administration of an imidazopyridine RORγt inhibitor at 15 or 45 mg/kg has been shown to be effective in a rat model of arthritis.[4]
-
-
Assessment of Arthritis:
-
Clinical Scoring: Monitor the mice daily or every other day for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation, swelling, and redness (0 = normal, 1 = mild swelling/redness of one joint, 2 = moderate swelling/redness of multiple joints, 3 = severe swelling/redness of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of each paw using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study (typically around day 42-56), euthanize the mice and collect samples for further analysis.
-
Histopathology: Collect ankle and knee joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Cytokine Analysis: Collect blood for serum cytokine analysis (e.g., IL-17A, TNF-α) using ELISA or multiplex assays. Spleen and lymph node cells can be re-stimulated in vitro to measure antigen-specific cytokine production.
-
Gene Expression: Isolate RNA from joint tissue or immune cells to analyze the expression of RORγt and its target genes (e.g., Il17a, Il17f, Il22) by qPCR.
-
In Vivo Efficacy of RORγt Inhibitors in Arthritis Models
The therapeutic potential of RORγt inhibitors has been demonstrated in various preclinical models of arthritis. The following table summarizes key in vivo findings.
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| SR2211 | CIA (mice) | Not specified | Reduced joint inflammation. | [3] |
| Cpd 1 | AIA (rats) | 15 or 45 mg/kg, oral | Dose-dependent reduction in joint inflammation and impaired IL-17A production by draining lymph node cells.[1] | [1] |
| JNJ-61803534 | CIA (mice) | 3-100 mg/kg, oral | Reduced inflammation. | [4] |
| JNJ-54271074 | CIA (mice) | 10, 30, or 60 mg/kg, oral | Dose-dependently inhibited joint inflammation. | [4] |
CIA: Collagen-Induced Arthritis; AIA: Antigen-Induced Arthritis
Conclusion
The inhibition of RORγt is a viable and promising therapeutic strategy for the treatment of rheumatoid arthritis. The protocols and data presented herein provide a foundation for researchers to design and conduct preclinical studies to evaluate novel RORγt inhibitors. Careful consideration of the animal model, inhibitor properties, and relevant endpoints is crucial for the successful assessment of therapeutic efficacy. The provided workflows and signaling diagrams offer a visual guide to the experimental process and the underlying biological mechanisms.
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of ROR gamma t suppresses the Th17 pathway and alleviates antigen-induced arthritis in-vivo - OAK Open Access Archive [oak.novartis.com]
- 3. Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 7. chondrex.com [chondrex.com]
- 8. resources.amsbio.com [resources.amsbio.com]
Delivery Methods for RORγt Inhibitors in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the delivery of Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors in animal studies. RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in the pathology of various autoimmune and inflammatory diseases.[1] As such, RORγt has emerged as a significant therapeutic target.[1][2] This guide outlines common administration routes, summarizes quantitative data from preclinical studies, and provides detailed experimental protocols and visualizations to aid in the design and execution of in vivo experiments.
RORγt Signaling Pathway
RORγt is the master transcription factor for the production of the cytokine IL-17 and is expressed in Th17 cells, γδT cells, and type 3 innate lymphoid cells.[3] The differentiation and function of Th17 cells are dependent on RORγt, which regulates the expression of key cytokines such as IL-17A, IL-17F, and IL-22.[1][4] The signaling cascade leading to RORγt expression and Th17 differentiation is initiated by cytokines like TGF-β and IL-6.[1][4] Several signaling pathways, including c-Maf, STAT3, and TGF-β signaling, positively regulate RORγt expression.[5] Small molecule inhibitors of RORγt typically function as inverse agonists or antagonists, binding to the ligand-binding domain of the receptor to modulate its transcriptional activity.[2]
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Multiple Environmental Signaling Pathways Control the Differentiation of RORγt-Expressing Regulatory T Cells [frontiersin.org]
Application Notes and Protocols: RORγt Inhibitors in Combination with Immunomodulatory Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential and experimental considerations for combining Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors with other immunomodulatory drugs. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the synergistic or additive effects of such combination therapies in the context of autoimmune diseases and immuno-oncology.
Introduction
RORγt is a master transcriptional regulator that plays a critical role in the differentiation and function of T helper 17 (Th17) cells, a subset of T cells that are key drivers of inflammation in numerous autoimmune diseases through the production of cytokines such as Interleukin-17A (IL-17A). Consequently, small molecule inhibitors of RORγt have emerged as a promising therapeutic strategy for a range of autoimmune conditions, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
While RORγt inhibitors have demonstrated efficacy as monotherapies in various preclinical models, there is a strong rationale for exploring their use in combination with other immunomodulatory agents. Such combination therapies could offer several advantages, including:
-
Enhanced Efficacy: Targeting multiple, non-redundant inflammatory pathways may lead to a more profound and durable therapeutic response.
-
Dose Reduction: Synergistic interactions could allow for the use of lower doses of each agent, potentially reducing the risk of dose-dependent toxicities.
-
Overcoming Resistance: For patients who have developed resistance to existing therapies, the addition of a RORγt inhibitor could restore therapeutic benefit.
-
Broader Patient Coverage: Different patient populations may respond preferentially to different mechanisms of action, and combination therapy could address this heterogeneity.
This document provides preclinical data on the efficacy of RORγt inhibitors as monotherapy and in analogous combination strategies, detailed experimental protocols for in vitro and in vivo studies, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of RORγt inhibitors alone and in a combination strategy analogous to RORγt inhibition (anti-IL-17A therapy) with an anti-TNFα antibody in a murine model of collagen-induced arthritis (CIA).
Table 1: Efficacy of RORγt Inhibitor (JNJ-61803534) Monotherapy in a Mouse Collagen-Induced Arthritis (CIA) Model [1]
| Treatment Group | Dose | Mean Clinical Score (Day 42) | % Inhibition of Clinical Score |
| Vehicle | - | 10.5 | - |
| JNJ-61803534 | 3 mg/kg, BID | 6.2 | 41% |
| JNJ-61803534 | 10 mg/kg, BID | 3.1 | 70% |
| JNJ-61803534 | 30 mg/kg, BID | 1.2 | 89% |
| JNJ-61803534 | 60 mg/kg, QD | 2.5 | 76% |
BID: twice daily; QD: once daily
Table 2: Efficacy of a RORγt Inhibitor in an Imiquimod-Induced Psoriasis Model [1]
| Treatment Group | Dose | Mean Ear Thickness (mm) | % Inhibition of Ear Swelling |
| Vehicle | - | 0.45 | - |
| RORγt Inhibitor | 30 mg/kg | 0.28 | 38% |
| RORγt Inhibitor | 100 mg/kg | 0.21 | 53% |
Table 3: Efficacy of Combined Anti-TNFα and Anti-IL-17A Antibody Therapy in a Mouse Collagen-Induced Arthritis (CIA) Model [2]
| Treatment Group | Dose (per mouse) | Mean Paw CIA Score (AUC) | % Inhibition of CIA Score |
| Control IgG | - | 12.5 | - |
| Anti-TNFα Ab | 150 µg | 7.8 | 37.6% |
| Anti-IL-17A Ab | 150 µg | 8.5 | 32% |
| Anti-TNFα Ab + Anti-IL-17A Ab | 150 µg each | 3.2 | 74.4% |
AUC: Area Under the Curve. This study demonstrates the potential for enhanced efficacy when targeting both the TNFα and IL-17A pathways, providing a strong rationale for combining a RORγt inhibitor with an anti-TNFα agent.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in Th17 cell differentiation and the mechanism of action of RORγt inhibitors.
Caption: Th17 Cell Differentiation and RORγt Inhibition Pathway.
Caption: General Experimental Workflow for Evaluating Combination Therapies.
Experimental Protocols
In Vitro Th17 Differentiation Assay
This protocol describes the in vitro differentiation of naive CD4+ T cells into Th17 cells and the assessment of the inhibitory activity of a RORγt inhibitor alone or in combination with another immunomodulatory drug.
Materials:
-
Naive CD4+ T cell isolation kit (mouse or human)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human/mouse TGF-β1, IL-6, and IL-23
-
Anti-CD3 and Anti-CD28 antibodies
-
RORγt inhibitor 2 (and other immunomodulatory drug of interest)
-
96-well cell culture plates
-
ELISA kit for IL-17A
-
Flow cytometry antibodies: Anti-CD4, Anti-IL-17A
Protocol:
-
Isolate Naive CD4+ T cells: Isolate naive CD4+ T cells from mouse spleens and lymph nodes or human peripheral blood mononuclear cells (PBMCs) using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Cell Culture Plate Coating: Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in PBS) overnight at 4°C. Wash the plate three times with sterile PBS before use.
-
Cell Seeding: Resuspend the isolated naive CD4+ T cells in complete RPMI-1640 medium and seed them in the anti-CD3 coated plate at a density of 1 x 10^6 cells/mL.
-
Th17 Polarization: Add soluble anti-CD28 antibody (1-2 µg/mL) and the Th17 polarizing cytokines: TGF-β1 (1-5 ng/mL), IL-6 (20-50 ng/mL), and IL-23 (10-20 ng/mL) to the cell culture.
-
Drug Treatment: Add the RORγt inhibitor 2 and/or the other immunomodulatory drug at various concentrations to the designated wells. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis (ELISA): After incubation, centrifuge the plate and collect the supernatants. Measure the concentration of IL-17A in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
Intracellular Cytokine Staining (Flow Cytometry):
-
Restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
-
In Vivo Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in mice and the evaluation of the therapeutic efficacy of a RORγt inhibitor in combination with another immunomodulatory drug.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
RORγt inhibitor 2 (and other immunomodulatory drug of interest)
-
Vehicle for drug administration
-
Calipers for measuring paw swelling
-
Scoring system for clinical assessment of arthritis
Protocol:
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (4 mg/mL Mycobacterium tuberculosis).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Treatment:
-
Begin treatment on the day of arthritis onset (typically around day 24-28) or prophylactically starting from the day of the booster immunization.
-
Divide the mice into the following groups:
-
Vehicle control
-
RORγt inhibitor 2
-
Other immunomodulatory drug
-
RORγt inhibitor 2 + Other immunomodulatory drug
-
-
Administer the drugs at the desired doses and schedule (e.g., daily oral gavage).
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Termination and Analysis (e.g., Day 42):
-
At the end of the study, euthanize the mice and collect paws for histopathological analysis.
-
Process the paws for hematoxylin and eosin (H&E) staining to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Collect serum to measure levels of anti-CII antibodies and inflammatory cytokines.
-
Discussion and Future Directions
The preclinical data presented here for RORγt inhibitors as monotherapy and the analogous combination of targeting both TNFα and IL-17A pathways strongly support the rationale for investigating RORγt inhibitors in combination with other immunomodulatory drugs. The provided protocols offer a starting point for researchers to design and conduct robust in vitro and in vivo studies to explore these combinations.
Future research should focus on:
-
Identifying Optimal Combination Partners: Systematically evaluating the synergistic potential of RORγt inhibitors with a range of immunomodulators, including TNF inhibitors, JAK inhibitors, and biologics targeting other cytokines like IL-23.
-
Elucidating Mechanisms of Synergy: Investigating the molecular and cellular mechanisms underlying the enhanced efficacy of combination therapies.
-
Translational Studies: Moving promising combinations into more advanced preclinical models and eventually into clinical trials for patients with autoimmune diseases.
-
Immuno-oncology Applications: Exploring the combination of RORγt inhibitors with immune checkpoint inhibitors to enhance anti-tumor immunity, building on the proof-of-concept from studies with RORγt agonists.[3]
By pursuing these avenues of research, the full therapeutic potential of RORγt inhibitors, both as monotherapies and as part of combination regimens, can be realized for the benefit of patients with a wide range of immune-mediated diseases.
References
- 1. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Blockade of TNFα and IL-17A Ameliorates Progression of Collagen-Induced Arthritis without Causing Serious Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Toward Overcoming Treatment Failure in Rheumatoid Arthritis [frontiersin.org]
Application Notes and Protocols: RORγt Inhibitor 2 in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a master transcription factor crucial for the differentiation and function of T helper 17 (Th17) cells.[1][2][3] These cells are key drivers of inflammation in a variety of autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis, primarily through their production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2] Consequently, inhibiting RORγt presents a promising therapeutic strategy for these conditions.[2][4] Humanized mouse models, which are immunodeficient mice engrafted with a functional human immune system, offer a powerful preclinical platform to evaluate the efficacy and mechanism of action of RORγt inhibitors on human immune cells in an in vivo setting.[5]
This document provides detailed application notes and protocols for the use of a representative RORγt inhibitor, herein referred to as "RORγt Inhibitor 2," in humanized mouse models to assess its therapeutic potential for Th17-mediated inflammatory diseases.
RORγt Signaling Pathway
The signaling pathway leading to Th17 cell differentiation and function is initiated by cytokines such as TGF-β, IL-6, and IL-23.[4] These cytokines activate STAT3, which in turn induces the expression of RORγt. RORγt then drives the transcription of genes encoding for key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[6] RORγt inhibitors act by binding to the ligand-binding domain of the RORγt protein, thereby preventing its transcriptional activity.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data for "RORγt Inhibitor 2" based on typical findings for potent and selective RORγt inhibitors.
Table 1: In Vitro Activity of RORγt Inhibitor 2
| Assay | Species | IC50 (nM) |
| RORγt Ligand Binding Assay | Human | 15 |
| RORγt Reporter Gene Assay | Human | 25 |
| IL-17A Secretion (Human PBMC) | Human | 50 |
| RORα Reporter Gene Assay | Human | >10,000 |
| RORβ Reporter Gene Assay | Human | >10,000 |
Table 2: In Vivo Efficacy of RORγt Inhibitor 2 in a Humanized Mouse Model of Psoriasis-like Skin Inflammation
| Treatment Group | Dose (mg/kg, p.o., BID) | Ear Thickness (mm, Day 7) | Splenic Human CD4+IL-17A+ Cells (%) | Skin IL-17A mRNA (Fold Change vs. Vehicle) |
| Vehicle | - | 0.45 ± 0.05 | 8.5 ± 1.2 | 15.2 ± 2.5 |
| RORγt Inhibitor 2 | 10 | 0.32 ± 0.04 | 5.1 ± 0.8 | 8.3 ± 1.7 |
| RORγt Inhibitor 2 | 30 | 0.21 ± 0.03 | 2.3 ± 0.5 | 3.1 ± 0.9 |
| Dexamethasone | 1 | 0.25 ± 0.04 | 3.5 ± 0.6 | 4.5 ± 1.1 |
| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Generation of Humanized Mice
Objective: To create immunodeficient mice with a functional human immune system.
Materials:
-
NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 4-6 weeks old.[5]
-
Human CD34+ hematopoietic stem cells (HSCs) from cord blood or fetal liver.[5]
-
Sublethal irradiation source (e.g., X-ray irradiator).
-
Sterile saline.
Protocol:
-
Irradiate NSG mice with a sublethal dose of 200-250 cGy.[7]
-
Within 24 hours of irradiation, inject 1-2 x 105 human CD34+ HSCs intravenously (i.v.) via the tail vein in a volume of 100-200 µL sterile saline.
-
House the mice in a specific pathogen-free (SPF) environment.
-
Monitor the reconstitution of the human immune system by flow cytometric analysis of peripheral blood for human CD45+ cells starting at 8 weeks post-engraftment. Mice with >25% human CD45+ cells in the lymphocyte gate are considered successfully humanized and can be used for experiments, typically 12-16 weeks post-engraftment.
Induction of Psoriasis-like Skin Inflammation
Objective: To induce a Th17-driven inflammatory response in the skin of humanized mice.
Materials:
-
Imiquimod cream (5%).
-
Anesthesia (e.g., isoflurane).
Protocol:
-
Anesthetize the humanized mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 6 consecutive days. This protocol is adapted from standard mouse models.[4]
-
Monitor the mice daily for signs of inflammation, including erythema, scaling, and ear thickness.
Administration of RORγt Inhibitor 2
Objective: To evaluate the therapeutic efficacy of RORγt Inhibitor 2.
Materials:
-
RORγt Inhibitor 2.
-
Vehicle (e.g., 0.5% methylcellulose with 0.25% Tween 80 in sterile water).
Protocol:
-
Prepare a formulation of RORγt Inhibitor 2 in the vehicle at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg).
-
Starting on the first day of imiquimod application, administer RORγt Inhibitor 2 or vehicle orally (p.o.) twice daily (BID) for 7 days.
-
Monitor animal weight and clinical signs daily.
Assessment of Efficacy
Objective: To quantify the therapeutic effect of RORγt Inhibitor 2.
Materials:
-
Digital calipers.
-
Flow cytometry antibodies (anti-human CD4, IL-17A).
-
Reagents for RNA extraction and quantitative PCR (qPCR).
Protocol:
-
Clinical Scoring: Measure ear thickness daily using digital calipers.
-
Flow Cytometry: At the end of the study (Day 7), euthanize the mice and harvest spleens.
-
Prepare single-cell suspensions from the spleens.
-
Stimulate the cells ex vivo with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Perform intracellular staining for human CD4 and IL-17A and analyze by flow cytometry to determine the percentage of Th17 cells.[8]
-
-
Gene Expression Analysis:
-
Collect skin tissue from the site of inflammation.
-
Extract total RNA and perform reverse transcription to generate cDNA.
-
Quantify the expression of human IL-17A and a housekeeping gene (e.g., GAPDH) by qPCR.
-
Experimental Workflow
The following diagram illustrates the experimental workflow for evaluating RORγt Inhibitor 2 in a humanized mouse model of skin inflammation.
Conclusion
The use of humanized mouse models provides a robust and clinically relevant platform for the preclinical evaluation of RORγt inhibitors. The protocols outlined in this document offer a comprehensive framework for assessing the in vivo efficacy and mechanism of action of novel therapeutic candidates targeting the RORγt-Th17-IL-17 axis. By utilizing these models, researchers can gain valuable insights into the potential of RORγt inhibitors to treat a range of human autoimmune and inflammatory diseases.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Inhibitors Of RORγt: Targeting Th17 Cells And Therapeutic Potential In Inflammation & Autoimmunity [brainimmune.com]
- 3. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunodeficient mouse model for human hematopoietic stem cell engraftment and immune system development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 7. The development and improvement of immunodeficient mice and humanized immune system mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
Troubleshooting & Optimization
RORγt inhibitor 2 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RORγt inhibitor 2 (also known as Compound 119).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving RORγt inhibitor 2?
A1: RORγt inhibitor 2 is reported to be soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. For biological experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it further in your aqueous experimental medium.
Q2: My RORγt inhibitor 2 is precipitating when I add it to my cell culture media. What should I do?
A2: Precipitation upon addition to aqueous solutions is a common issue with compounds dissolved in DMSO. Here are a few troubleshooting steps:
-
Lower the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Ensure your final dilution does not exceed this.
-
Perform serial dilutions in DMSO first: Before adding the inhibitor to your aqueous medium, perform initial serial dilutions of your stock solution in DMSO. Then, add the final, more diluted DMSO solution to your medium.
-
Increase the volume of the aqueous medium: Adding the DMSO stock to a larger volume of medium can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Consider the use of a surfactant: In some cases, a small, non-toxic concentration of a surfactant like Tween® 80 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q3: What are the best practices for long-term storage of RORγt inhibitor 2 stock solutions?
A3: For long-term stability, it is recommended to store stock solutions of RORγt inhibitor 2 in DMSO at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Solubility and Stability Data
The following table summarizes the known solubility and general stability recommendations for RORγt inhibitor 2.
| Parameter | Value/Recommendation | Source |
| Solubility in DMSO | 10 mM | Vendor Datasheet |
| Recommended Stock Solution Storage | -20°C or -80°C in DMSO | General Best Practice |
| Recommended Handling | Aliquot to avoid freeze-thaw cycles | General Best Practice |
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
This could be related to the solubility and stability of the inhibitor in your assay medium.
Caption: Troubleshooting workflow for inconsistent assay results.
Issue: Determining the aqueous solubility of RORγt inhibitor 2.
For many experimental applications, understanding the kinetic solubility in aqueous buffers is crucial.
Caption: Workflow for determining kinetic solubility.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by UV-Vis Spectrophotometry
This protocol provides a method to estimate the kinetic solubility of RORγt inhibitor 2 in an aqueous buffer.
Materials:
-
RORγt inhibitor 2
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
Procedure:
-
Prepare a 10 mM stock solution of RORγt inhibitor 2 in DMSO.
-
Create a series of 2-fold dilutions of the stock solution in DMSO. For example, from 10 mM down to 0.078 mM.
-
In a 96-well plate, add 2 µL of each DMSO dilution to 98 µL of PBS. This will result in a final DMSO concentration of 2%. Prepare a blank well with 2 µL of DMSO in 98 µL of PBS.
-
Seal the plate and incubate at 37°C for 2 hours with gentle shaking.
-
After incubation, measure the absorbance at 620 nm. An increase in absorbance compared to the blank indicates the formation of a precipitate.
-
The kinetic solubility is the highest concentration that does not show a significant increase in absorbance.
Protocol 2: Stability Assessment in Solution by HPLC
This protocol outlines a method to assess the chemical stability of RORγt inhibitor 2 in a given solvent over time.
Materials:
-
RORγt inhibitor 2
-
HPLC-grade solvent of interest (e.g., DMSO, PBS)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Autosampler vials
Procedure:
-
Prepare a solution of RORγt inhibitor 2 in the solvent of interest at a known concentration (e.g., 100 µM).
-
Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system.
-
Store the remaining solution under the desired storage conditions (e.g., room temperature, 4°C, 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot of the stored solution into the HPLC system.
-
For each time point, determine the peak area of the RORγt inhibitor 2 parent peak.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the T=0 sample. A decrease in the percentage indicates degradation.
-
Monitor the chromatograms for the appearance of new peaks, which may represent degradation products.
RORγt Signaling Pathway
RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which play a crucial role in inflammation and autoimmune diseases. Inhibition of RORγt is a therapeutic strategy to reduce the production of pro-inflammatory cytokines like IL-17A.
Caption: Simplified RORγt signaling pathway in Th17 cell differentiation.
Technical Support Center: Investigating Off-Target Effects of RORγt Inhibitors In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo off-target effects of RORγt inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of RORγt inhibitors in vivo?
The primary on-target effect of RORγt inhibitors is the suppression of the T helper 17 (Th17) cell pathway. RORγt is a master transcriptional regulator essential for the differentiation and function of Th17 cells.[1][2] Inhibition of RORγt leads to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[1][2] This mechanism is the basis for their investigation in the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis.[1][2]
Q2: What are the most significant and commonly reported in vivo off-target effects of RORγt inhibitors?
The most critical off-target concerns for RORγt inhibitors in vivo are:
-
Thymocyte Development Abnormalities: RORγt plays a crucial role in thymopoiesis, specifically in the survival and maturation of double-positive (CD4+CD8+) thymocytes.[2][3] Inhibition of RORγt can lead to accelerated apoptosis of these cells, aberrant thymocyte maturation, and in some preclinical models, the development of thymic lymphomas.[2][3]
-
Liver Toxicity: Some RORγt inhibitors have been associated with liver toxicity, characterized by elevated levels of liver transaminases (ALT and AST) in clinical trials.[4]
-
Cross-reactivity with RORγ: RORγt and RORγ share a highly homologous ligand-binding domain.[5] Consequently, many RORγt inhibitors also inhibit RORγ, which has a broader expression pattern and is involved in various metabolic processes.[5][6] Prolonged inhibition of RORγ could lead to unintended metabolic side effects.[6]
Q3: How can I assess whether my RORγt inhibitor is affecting thymocyte development in my animal model?
You can assess the impact on thymocyte development through flow cytometric analysis of thymocytes isolated from treated and control animals. Key markers to include are CD4, CD8, and markers of apoptosis such as Annexin V and 7-AAD. A significant increase in the percentage of Annexin V-positive double-positive (CD4+CD8+) thymocytes would indicate inhibitor-induced apoptosis.
Q4: My in vivo study with a RORγt inhibitor shows elevated liver enzymes. What could be the cause and how can I investigate it further?
Elevated liver enzymes (ALT, AST) in animals treated with a RORγt inhibitor could indicate drug-induced liver injury (DILI). This may be an off-target effect of the specific chemical scaffold of your inhibitor. To investigate further, you can perform histopathological analysis of liver tissue from treated animals to look for signs of necrosis, inflammation, or other abnormalities. Additionally, running in vitro hepatotoxicity assays using primary hepatocytes can help determine if the compound is directly cytotoxic to liver cells.
Q5: How do I determine if my RORγt inhibitor is also targeting RORγ?
To assess selectivity, you can perform in vitro cell-based reporter assays. These assays typically involve cells engineered to express the ligand-binding domain of either RORγt or RORγ fused to a reporter gene system (e.g., luciferase). By testing your inhibitor across a range of concentrations in both assay systems, you can determine its potency (IC50) for each receptor and calculate a selectivity ratio.
Troubleshooting Guides
Problem 1: Unexpected animal mortality or signs of severe illness in my in vivo study.
-
Possible Cause: This could be due to severe off-target effects, such as profound immunosuppression leading to opportunistic infections, or acute toxicity (e.g., liver failure).
-
Troubleshooting Steps:
-
Dose-Response Study: If not already done, perform a dose-response study to determine the maximum tolerated dose (MTD).
-
Complete Blood Count (CBC) with Differential: Analyze blood samples to check for signs of severe immunosuppression (e.g., lymphopenia).
-
Serum Chemistry Panel: Measure liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and other relevant parameters to identify organ toxicity.
-
Necropsy and Histopathology: Perform a full necropsy and histopathological examination of major organs from affected animals to identify the cause of morbidity/mortality.
-
Problem 2: Inconsistent or lack of efficacy in an autoimmune disease model.
-
Possible Cause:
-
Poor Pharmacokinetics/Pharmacodynamics (PK/PD): The inhibitor may not be reaching the target tissue at a sufficient concentration or for a long enough duration.
-
Lack of Potency: The inhibitor may not be potent enough at the doses administered.
-
Model-Specific Biology: The chosen animal model may not be primarily driven by the RORγt/Th17 pathway.
-
-
Troubleshooting Steps:
-
PK/PD Studies: Measure the concentration of the inhibitor in plasma and target tissues over time and correlate it with a biomarker of RORγt activity (e.g., IL-17A levels).
-
Ex Vivo Recall Assays: Isolate splenocytes or lymph node cells from treated animals and re-stimulate them in vitro to measure their capacity to produce IL-17A.
-
Re-evaluate the Animal Model: Confirm that the pathophysiology of your chosen model is indeed dependent on RORγt and Th17 cells by consulting the literature.
-
Quantitative Data Summary
| Off-Target Effect | Parameter Measured | Typical Observation with RORγt Inhibition | Animal Model | Reference Compound(s) |
| Thymocyte Apoptosis | % Annexin V+ of CD4+CD8+ thymocytes | Dose-dependent increase | Mouse | Various proprietary inhibitors |
| Liver Toxicity | Serum ALT/AST levels | Elevation above baseline | Mouse, Rat, Human | VTP-43742 |
| RORγ Cross-reactivity | IC50 Ratio (RORγ / RORγt) | Varies by compound (from non-selective to highly selective) | N/A (In vitro assay) | Various proprietary inhibitors |
Detailed Experimental Protocols
Protocol 1: Assessment of Thymocyte Apoptosis by Flow Cytometry
-
Thymus Isolation: Euthanize mice according to approved institutional protocols. Surgically remove the thymus and place it in a petri dish with ice-cold PBS.
-
Single-Cell Suspension: Gently disrupt the thymus using the plunger of a syringe or by pressing it through a 70 µm cell strainer to create a single-cell suspension.
-
Cell Counting: Count the cells using a hemocytometer or an automated cell counter.
-
Staining:
-
Resuspend 1-2 x 10^6 cells in 100 µL of Annexin V binding buffer.
-
Add fluorescently conjugated antibodies against CD4 and CD8. Incubate for 20-30 minutes on ice in the dark.
-
Wash the cells with Annexin V binding buffer.
-
Resuspend the cells in 100 µL of Annexin V binding buffer and add Annexin V and a viability dye (e.g., 7-AAD or DAPI). Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Gate on lymphocytes, then on single cells. Identify the CD4+CD8+ double-positive population and quantify the percentage of cells that are positive for Annexin V and/or the viability dye.
Protocol 2: Evaluation of In Vivo Liver Toxicity
-
Animal Dosing: Administer the RORγt inhibitor to rodents (e.g., mice or rats) at various doses for a predetermined period (e.g., 7, 14, or 28 days). Include a vehicle control group.
-
Blood Collection: At the end of the study, collect blood via cardiac puncture or another appropriate method.
-
Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
-
Biochemical Analysis: Use a clinical chemistry analyzer to measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum samples.
-
Data Analysis: Compare the ALT and AST levels of the treated groups to the vehicle control group. A statistically significant increase is indicative of potential liver toxicity.
-
Histopathology (Optional but Recommended):
-
Perfuse the liver with saline followed by 10% neutral buffered formalin.
-
Harvest the liver and store it in formalin.
-
Process the tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of hepatocellular necrosis, inflammation, fatty changes, or other abnormalities.
-
Visualizations
Caption: Workflow for assessing thymocyte apoptosis after in vivo RORγt inhibitor treatment.
Caption: On-target vs. potential off-target pathways of RORγt inhibitors.
References
- 1. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis | PLOS One [journals.plos.org]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RORγt limits the amount of the cytokine receptor γc through the prosurvival factor Bcl-xL in developing thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RORγt Inhibitor 2 Dosage for In Vivo Studies
Welcome to the technical support resource for RORγt Inhibitor 2 . This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing the in vivo dosage of this potent and selective RORγt inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RORγt Inhibitor 2?
A1: RORγt (Retinoic acid receptor-related orphan receptor gamma t) is the master transcription factor essential for the differentiation and function of Th17 cells.[1][2] These cells produce pro-inflammatory cytokines, including IL-17A and IL-17F, which are key drivers of various autoimmune diseases.[3][4][5] RORγt Inhibitor 2 is a small molecule inverse agonist that binds to the ligand-binding domain of RORγt. This binding event prevents the recruitment of transcriptional co-activators, thereby suppressing the expression of RORγt target genes like IL17A, IL17F, and IL23R.[5][6]
Q2: Why is dose optimization crucial for in vivo studies with RORγt Inhibitor 2?
A2: Dose optimization is critical to establish a therapeutic window that maximizes efficacy while minimizing potential toxicity. An insufficient dose may fail to achieve the necessary target engagement, leading to a lack of effect. Conversely, an excessive dose can lead to off-target effects or on-target toxicities, such as interference with normal thymocyte development, where RORγt also plays a role.[7] A well-designed dose-response study is essential for correlating drug exposure (pharmacokinetics, PK) with biological effect (pharmacodynamics, PD).[8]
Q3: What are the key endpoints to measure efficacy in vivo?
A3: Efficacy is assessed through a combination of clinical scoring in disease models and measurement of pharmacodynamic biomarkers.
-
Disease Models: Common preclinical models include collagen-induced arthritis (CIA), experimental autoimmune encephalomyelitis (EAE), and imiquimod- or IL-23-induced skin inflammation (psoriasis models).[9][10] Efficacy in these models is measured by clinical scores (e.g., arthritis score, EAE clinical score, ear thickness).
-
Pharmacodynamic Biomarkers: The primary PD biomarker is the inhibition of IL-17A production.[5][11] This is typically measured ex vivo by collecting blood or tissues (spleen, lymph nodes) and re-stimulating the cells to measure cytokine secretion.[5][9]
Q4: What is a suitable vehicle for formulating RORγt Inhibitor 2 for oral administration?
A4: RORγt Inhibitor 2 is a hydrophobic molecule. A common vehicle for oral gavage in mice is a suspension or solution in corn oil, often with a small percentage of a co-solvent like DMSO to aid initial dissolution.[12] For compounds with challenging solubility, specialized formulation vehicles like Captisol solutions may be required to achieve adequate oral bioavailability.[11] Always conduct a vehicle tolerability study in a small cohort of animals before commencing the main experiment.
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study in a Mouse Model
This protocol outlines a typical dose-range finding study to establish the relationship between the dose of RORγt Inhibitor 2, plasma exposure, and pharmacodynamic response.
Objective: To determine the optimal oral dose of RORγt Inhibitor 2 that results in significant target engagement without causing acute toxicity.
Methodology:
-
Animal Model: Use healthy male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least 7 days.
-
Group Allocation:
-
Group 1: Vehicle control (e.g., Corn Oil + 1% DMSO), n=5
-
Group 2: RORγt Inhibitor 2 (10 mg/kg), n=5
-
Group 3: RORγt Inhibitor 2 (30 mg/kg), n=5
-
Group 4: RORγt Inhibitor 2 (100 mg/kg), n=5
-
-
Inhibitor Formulation:
-
Prepare a fresh suspension of RORγt Inhibitor 2 in the vehicle on the day of dosing.
-
Ensure homogeneity by vortexing or sonicating immediately before administration.
-
-
Administration:
-
Administer a single dose via oral gavage (p.o.) at a volume of 10 mL/kg.
-
-
Sample Collection:
-
At a predetermined timepoint post-dose (e.g., 4 hours, corresponding to anticipated Tmax), collect terminal blood samples via cardiac puncture into heparin-coated tubes.
-
Harvest spleens and place them in complete RPMI medium on ice.
-
-
Pharmacokinetic (PK) Analysis:
-
Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis by LC-MS/MS to determine the concentration of RORγt Inhibitor 2.
-
-
Pharmacodynamic (PD) Analysis (see Protocol 2).
-
Toxicity Monitoring:
-
Monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) for at least 24 hours post-dose.
-
Protocol 2: Ex Vivo IL-17A Secretion Assay (Pharmacodynamic Endpoint)
Objective: To quantify the inhibitory effect of RORγt Inhibitor 2 on IL-17A production from splenocytes.
Methodology:
-
Splenocyte Preparation:
-
Process harvested spleens from Protocol 1 into single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash cells with complete RPMI medium and count using a hemocytometer or automated cell counter.
-
-
Cell Culture and Stimulation:
-
Plate splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulate the cells with a cocktail of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to activate T cells.
-
Include unstimulated (negative control) and vehicle-treated stimulated (positive control) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-17A in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of IL-17A secretion for each dose group relative to the vehicle-treated control group.
-
Data Presentation: Expected Outcomes
The following tables summarize hypothetical, yet plausible, data for RORγt Inhibitor 2 based on preclinical studies of similar compounds.[9][11][13]
Table 1: Pharmacokinetic (PK) Parameters of RORγt Inhibitor 2 in Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 10 | 250 | 2 | 1,500 |
| 30 | 800 | 4 | 5,600 |
| 100 | 2,100 | 4 | 18,000 |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve.
Table 2: Pharmacodynamic (PD) Data vs. PK Exposure
| Dose (mg/kg) | Plasma Conc. at 4hr (ng/mL) | Ex Vivo IL-17A Inhibition (%) |
| 10 | 220 | 35% |
| 30 | 800 | 75% |
| 100 | 2,100 | 92% |
Note: The in vitro IC50 of RORγt Inhibitor 2 for IL-17A inhibition is 60 nM (~30 ng/mL).
Visualizations
Caption: RORγt signaling pathway in a Th17 cell and the inhibitory action of RORγt Inhibitor 2.
Caption: Experimental workflow for an in vivo dose-finding study.
Troubleshooting Guide
Q: My in vivo study shows no efficacy, but the inhibitor is potent in vitro. What went wrong?
A: This is a common challenge. Here is a systematic approach to troubleshoot the issue.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Q: I am observing unexpected toxicity (e.g., significant weight loss) at my planned therapeutic dose. What should I do?
A:
-
Stop Dosing Immediately: For the affected cohort, cease administration of the compound.
-
Dose De-escalation: The most likely cause is that the dose is too high. Reduce the dose by 50-75% in a new cohort of animals and re-evaluate.
-
Check the Vehicle: Run a control group that receives only the vehicle to ensure the vehicle itself is not causing toxicity.
-
Assess On-Target vs. Off-Target Toxicity: High doses may lead to excessive suppression of normal RORγt functions (on-target) or interaction with other unintended molecules (off-target). If toxicity persists even at lower doses that are required for efficacy, it may indicate a narrow therapeutic index for the compound.
-
Refine Dosing Schedule: Consider changing from once-daily (QD) to twice-daily (BID) dosing at a lower total daily dose. This can reduce the Cmax while maintaining adequate trough concentrations, potentially mitigating toxicity linked to high peak exposure.
Q: My results are highly variable between animals in the same dose group. How can I improve consistency?
A:
-
Refine Dosing Technique: Ensure your oral gavage technique is consistent. Inconsistent delivery to the stomach can be a major source of variability.
-
Check Formulation Homogeneity: If using a suspension, it is critical that it is uniformly mixed before drawing each dose. Particles can settle quickly. Vortex vigorously between dosing each animal.
-
Animal Health and Environment: Ensure all animals are healthy, of a similar age and weight, and are housed in a stable, low-stress environment.
-
Increase Sample Size (n): If variability is inherent to the model, increasing the number of animals per group can improve the statistical power to detect a true effect.[8]
References
- 1. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases [frontiersin.org]
- 3. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 6. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: RORγt Inhibitor 2
Welcome to the technical support center for RORγt Inhibitor 2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor and troubleshooting common issues that may arise during experimentation, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RORγt Inhibitor 2?
A1: RORγt Inhibitor 2 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] It binds to the ligand-binding domain (LBD) of RORγt, which prevents the recruitment of co-activators necessary for the transcription of target genes.[2] This primarily inhibits the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[2][3]
Q2: What are the potential mechanisms of acquired resistance to RORγt Inhibitor 2?
A2: Resistance to RORγt inhibitors can emerge through several mechanisms:
-
Mutations in the RORγt Ligand-Binding Domain (LBD): Alterations in the LBD can prevent the inhibitor from binding effectively, while still allowing the receptor to function.
-
Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways that promote pro-inflammatory responses, circumventing the need for RORγt activity. This can include upregulation of other transcription factors or signaling molecules that can also drive IL-17 production.
-
Post-Translational Modifications of RORγt: Changes in ubiquitination, phosphorylation, or acetylation of the RORγt protein can alter its stability and activity, potentially reducing its dependence on the co-activators that are blocked by the inhibitor.[3]
Q3: How can I determine if my cells have developed resistance to RORγt Inhibitor 2?
A3: The development of resistance can be assessed by the following:
-
Loss of Inhibitory Effect on Cytokine Production: A key indicator is the failure of the inhibitor to suppress IL-17A production in previously sensitive cells. This can be measured by ELISA or intracellular cytokine staining followed by flow cytometry.
-
Shift in IC50 Value: A significant increase in the half-maximal inhibitory concentration (IC50) of the inhibitor for cell viability or cytokine production is a strong indicator of resistance.
-
Sustained Proliferation in the Presence of the Inhibitor: Resistant cells will continue to proliferate at concentrations of the inhibitor that were previously cytotoxic or cytostatic.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased efficacy of RORγt Inhibitor 2 over time | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve to determine the IC50 and compare it to the parental cell line. 2. Sequence RORγt LBD: Check for mutations in the ligand-binding domain. 3. Investigate Bypass Pathways: Use phosphoproteomics or RNA-seq to identify upregulated signaling pathways. Consider combination therapy with an inhibitor targeting the identified bypass pathway. 4. Assess Efflux Pump Activity: Use an efflux pump inhibitor (e.g., verapamil) in combination with RORγt Inhibitor 2 to see if sensitivity is restored. |
| High background in cell-based assays | Suboptimal assay conditions or reagent issues. | 1. Optimize Cell Seeding Density: Ensure cells are in the logarithmic growth phase and not overgrown. 2. Wash Cells Thoroughly: Remove any residual media or serum components that may interfere with the assay. 3. Check Reagent Quality: Ensure all reagents are within their expiration dates and have been stored properly. |
| Inconsistent results between experiments | Variability in experimental setup or cell culture conditions. | 1. Standardize Protocols: Ensure all experimental parameters (cell passage number, inhibitor concentration, incubation time, etc.) are consistent. 2. Maintain Consistent Cell Culture Practices: Avoid fluctuations in temperature, CO2 levels, and media composition. 3. Use a Positive Control: Include a known RORγt inhibitor with a well-characterized response. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of RORγt Inhibitor 2 using a standard MTT assay.
Materials:
-
Resistant and parental (sensitive) cells
-
RORγt Inhibitor 2
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of RORγt Inhibitor 2 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Analysis of Bypass Signaling Pathways via Western Blot
This protocol outlines a method to investigate the activation of potential bypass signaling pathways in resistant cells.
Materials:
-
Resistant and parental cells
-
RORγt Inhibitor 2
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Treat resistant and parental cells with RORγt Inhibitor 2 (at the respective IC50 concentrations) for 24 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Table 1: IC50 Values of RORγt Inhibitor 2 in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 15.2 ± 2.1 | 1.0 |
| Resistant Clone 1 | 245.8 ± 15.3 | 16.2 |
| Resistant Clone 2 | 312.4 ± 21.7 | 20.6 |
Table 2: Relative Protein Expression in Sensitive vs. Resistant Cells Treated with RORγt Inhibitor 2
| Protein | Parental (Sensitive) | Resistant Clone 1 |
| p-STAT3/STAT3 | 0.2 ± 0.05 | 1.5 ± 0.2 |
| p-AKT/AKT | 0.3 ± 0.07 | 1.8 ± 0.3 |
Visualizations
Caption: RORγt signaling pathway and the inhibitory action of RORγt Inhibitor 2.
Caption: Troubleshooting workflow for overcoming resistance to RORγt Inhibitor 2.
References
troubleshooting inconsistent results with RORγt inhibitor 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RORγt Inhibitor 2. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RORγt Inhibitor 2?
RORγt Inhibitor 2 is a small molecule that functions as an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor essential for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2] By binding to the ligand-binding domain of RORγt, the inhibitor blocks the recruitment of coactivators, leading to the suppression of RORγt transcriptional activity.[3][4] This ultimately results in reduced Th17 cell differentiation and a decrease in IL-17A secretion.[1][2]
Q2: What are the primary applications of RORγt Inhibitor 2 in research?
RORγt Inhibitor 2 is primarily used in pre-clinical research for autoimmune and inflammatory diseases where the Th17/IL-17 axis plays a pathogenic role.[1][5] Common applications include in vitro studies on Th17 cell differentiation and function, as well as in vivo studies using animal models of diseases such as psoriasis, rheumatoid arthritis, multiple sclerosis (experimental autoimmune encephalomyelitis - EAE), and inflammatory bowel disease.[3][6][7]
Q3: What are the potential off-target effects of RORγt Inhibitor 2?
While designed to be selective for RORγt, off-target effects can occur. One major concern is the inhibition of other ROR isoforms, such as RORα and RORβ, due to the high structural similarity in their ligand-binding domains.[8] Inhibition of these related nuclear receptors can lead to unintended biological consequences. Additionally, some RORγt inhibitors have been reported to affect thymocyte development, potentially leading to thymic abnormalities with long-term use.[5] It is crucial to include appropriate controls to assess the specificity of the inhibitor in your experimental system.[8]
Q4: How should I dissolve and store RORγt Inhibitor 2?
For in vitro experiments, RORγt Inhibitor 2 should be dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, the inhibitor may need to be formulated in a vehicle appropriate for the route of administration, such as a solution for oral gavage or subcutaneous injection. Always refer to the manufacturer's specific instructions for solubility and storage conditions.
Troubleshooting Guides
Inconsistent Results in Cell-Based Assays
Problem: High variability or lack of expected inhibition in Th17 differentiation assays.
Possible Causes and Solutions:
-
Cell Viability: High concentrations of the inhibitor or DMSO can be toxic to primary T cells.
-
Solution: Perform a dose-response curve to determine the optimal non-toxic concentration of the inhibitor. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). Run a viability assay (e.g., Trypan Blue exclusion, MTS assay) in parallel with your differentiation assay.
-
-
Suboptimal Th17 Polarization: Inefficient differentiation of naive CD4+ T cells into Th17 cells will mask the inhibitor's effect.
-
Solution: Optimize your Th17 polarizing cocktail. The specific combination and concentration of cytokines (e.g., TGF-β, IL-6, IL-23, IL-1β) and neutralizing antibodies (e.g., anti-IFN-γ, anti-IL-4) can vary depending on the source of the T cells (human vs. mouse) and their purity.[9]
-
-
Inhibitor Potency and Stability: The inhibitor may have degraded due to improper storage or handling.
-
Solution: Use freshly prepared dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Timing of Inhibitor Addition: The timing of inhibitor addition relative to T cell activation can influence the outcome.
-
Solution: For most Th17 differentiation assays, the inhibitor should be added at the same time as the polarizing cytokines and T cell activation stimuli.
-
Experimental Protocol: In Vitro Human Th17 Differentiation Assay
-
Cell Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+CCR7+) from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture: Plate the naive CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Th17 Polarization: Add the Th17 polarizing cocktail to the cells. A common cocktail includes:
-
Anti-CD3/CD28 beads or plate-bound antibodies for T cell activation.
-
Recombinant human TGF-β1 (e.g., 2 ng/mL).
-
Recombinant human IL-6 (e.g., 25 ng/mL).
-
Recombinant human IL-23 (e.g., 20 ng/mL).
-
Recombinant human IL-1β (e.g., 10 ng/mL).
-
Anti-IFN-γ antibody (e.g., 2 µg/mL).
-
Anti-IL-4 antibody (e.g., 2 µg/mL).
-
-
Inhibitor Treatment: Add RORγt Inhibitor 2 at various concentrations to the designated wells. Include a DMSO vehicle control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
ELISA: Collect the culture supernatant and measure the concentration of IL-17A using a standard ELISA kit.
-
Intracellular Cytokine Staining: Restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin). Then, perform intracellular staining for IL-17A and analyze by flow cytometry.
-
Troubleshooting Inconsistent In Vivo Efficacy
Problem: Lack of therapeutic effect or inconsistent results in an Experimental Autoimmune Encephalomyelitis (EAE) model.
Possible Causes and Solutions:
-
Pharmacokinetics and Bioavailability: The inhibitor may have poor oral bioavailability or a short half-life, leading to insufficient exposure at the target site (the central nervous system).
-
Solution: Assess the pharmacokinetic profile of the inhibitor. Consider alternative routes of administration (e.g., subcutaneous injection) or adjust the dosing frequency.
-
-
Disease Model Variability: The severity and progression of EAE can be variable between individual animals.[10][11]
-
Solution: Use a sufficient number of animals per group to achieve statistical power. Standardize the induction of EAE as much as possible, including the preparation of the MOG/CFA emulsion and the administration of pertussis toxin.[12]
-
-
Timing of Treatment Initiation: The therapeutic window for RORγt inhibition in EAE can be narrow.
-
Solution: Test different treatment regimens, including prophylactic (treatment initiated at the time of immunization) and therapeutic (treatment initiated after the onset of clinical signs) approaches.
-
Experimental Protocol: Mouse Model of EAE
-
Animals: Use female C57BL/6 mice, 8-12 weeks old.
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
-
Treatment:
-
Administer RORγt Inhibitor 2 or vehicle control daily via the desired route (e.g., oral gavage, subcutaneous injection), starting from day 0 (prophylactic) or upon the first clinical signs of disease (therapeutic).
-
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund or dead.
-
-
Histology and Immunology: At the end of the experiment, collect tissues (spinal cord, brain, lymph nodes) for histological analysis (inflammation and demyelination) and immunological assays (e.g., ex vivo restimulation of splenocytes with MOG peptide to measure cytokine production).
Data Presentation
Table 1: Selectivity Profile of Representative RORγt Inhibitors
| Inhibitor | RORγt IC50 (nM) | RORα IC50 (nM) | RORβ IC50 (nM) | Reference |
| TMP778 | 17 | 1240 | 1390 | [13] |
| GSK805 | ~6 (pIC50 = 8.4) | >10,000 | >10,000 | [14] |
| SR1001 | 111 | 172 | Not Reported | [15] |
| Compound A | 19 | >10,000 | >10,000 | [3] |
| S18-000003 | 29 | >10,000 | >10,000 | [1] |
Note: IC50 values can vary depending on the assay format (e.g., biochemical vs. cell-based).
Visualizations
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: Troubleshooting workflow for inconsistent RORγt inhibitor results.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 7. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 8. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. RORγt, but not T-bet, Overexpression Exacerbates an Autoimmune Model for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
minimizing cytotoxicity of RORγt inhibitor 2 in cell culture
Disclaimer: "RORγt Inhibitor 2" is a designation used for this guide and may not correspond to a universally recognized compound. The information provided is based on general principles for minimizing cytotoxicity of small molecule inhibitors in cell culture.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with RORγt Inhibitor 2, even at concentrations where we expect to see target engagement. What is the likely cause?
A1: Significant cell death, or cytotoxicity, can stem from several factors when using a small molecule inhibitor like RORγt Inhibitor 2. The primary reasons can be categorized as either on-target or off-target effects.
-
On-target cytotoxicity: The intended target, RORγt, plays a crucial role in the survival and differentiation of certain cell types, such as Th17 cells and thymocytes.[1] Inhibition of RORγt can disrupt normal cellular processes, leading to apoptosis. For instance, RORγt regulates the expression of the anti-apoptotic protein Bcl-xL in thymocytes, and its inhibition can lead to increased cell death.[1]
-
Off-target cytotoxicity: The inhibitor may be interacting with other cellular targets besides RORγt, leading to toxicity. This is a common challenge with small molecule inhibitors.[2][3] These off-target effects can disrupt essential cellular pathways unrelated to RORγt signaling.
-
Compound solubility and aggregation: Poor solubility of the inhibitor in your cell culture medium can lead to the formation of aggregates. These aggregates can be cytotoxic and can also lead to inconsistent results.
-
Solvent toxicity: The solvent used to dissolve the inhibitor, most commonly DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%.[4]
Q2: How can we determine if the observed cytotoxicity is an on-target or off-target effect of RORγt Inhibitor 2?
A2: Distinguishing between on-target and off-target cytotoxicity is a critical step in troubleshooting. Here are several experimental approaches:
-
Use of multiple RORγt inhibitors: Comparing the effects of RORγt Inhibitor 2 with other structurally distinct RORγt inhibitors can be informative.[2] If different inhibitors with the same target produce a similar cytotoxic profile, it is more likely to be an on-target effect.[2]
-
Rescue experiments: If the cytotoxicity is on-target, it might be possible to "rescue" the cells by introducing a downstream component of the RORγt signaling pathway.
-
Target knockout/knockdown cells: The most definitive way to differentiate on-target from off-target effects is to use cells where RORγt has been knocked out or knocked down. If RORγt Inhibitor 2 is still cytotoxic in these cells, the effect is likely off-target.
-
Dose-response analysis: A careful dose-response curve for both target inhibition and cytotoxicity can be revealing. If cytotoxicity only occurs at concentrations significantly higher than those required for RORγt inhibition, off-target effects are a likely cause.
Q3: What are some practical steps to reduce the cytotoxicity of RORγt Inhibitor 2 in our cell culture experiments?
A3: Here are several strategies to mitigate cytotoxicity:
-
Optimize inhibitor concentration: Use the lowest concentration of the inhibitor that still achieves the desired level of RORγt inhibition. A detailed dose-response experiment is essential to determine this optimal concentration.
-
Reduce incubation time: Limit the exposure of the cells to the inhibitor to the shortest time necessary to observe the desired biological effect.
-
Improve compound solubility: Ensure the inhibitor is fully dissolved in the solvent before adding it to the culture medium. Sonication or gentle warming may help. If solubility is a persistent issue, consider using a different solvent or a formulation with solubility enhancers, if available.
-
Change cell culture conditions: The sensitivity of cells to a cytotoxic compound can be influenced by the culture conditions. For example, cells grown in 3D cultures or in the presence of extracellular matrix (ECM) proteins may show reduced sensitivity to cytotoxic agents compared to those in 2D monolayer cultures.[5]
-
Use a different cell line: If the cell line you are using is particularly sensitive, consider switching to a more robust cell line if your experimental goals allow for it.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the cytotoxicity of RORγt Inhibitor 2.
Problem 1: High levels of cell death observed across all tested concentrations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Prepare a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment. | If the vehicle control also shows high cytotoxicity, the solvent is the likely culprit. Reduce the final solvent concentration in your experiments. |
| Poor Compound Solubility | Visually inspect the stock solution and the culture medium after adding the inhibitor for any signs of precipitation. Perform a solubility test. | If precipitation is observed, try different solubilization methods (e.g., warming, sonication) or a different solvent. |
| General Compound Toxicity | Perform a literature search for the known cytotoxicity of RORγt Inhibitor 2 or structurally similar compounds. | This may reveal if the compound is known to be generally cytotoxic. |
Problem 2: Cytotoxicity observed only at higher concentrations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Perform a dose-response curve for both RORγt inhibition (e.g., by measuring IL-17A production) and cytotoxicity (e.g., using an MTT or LDH assay). | If cytotoxicity occurs at concentrations significantly higher than those needed for target inhibition, off-target effects are likely. Use the inhibitor at a concentration that maximizes target inhibition while minimizing cytotoxicity. |
| On-Target Effects in Sensitive Cells | If using a cell line known to be highly dependent on RORγt signaling, consider using a cell line with lower RORγt dependence for initial experiments. | Reduced cytotoxicity in a less RORγt-dependent cell line would suggest on-target toxicity. |
Problem 3: Inconsistent results and high variability between replicates.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Solubilization | Ensure the inhibitor is completely dissolved before each use. Vortex the stock solution before diluting. | Consistent solubilization will lead to more reproducible results. |
| Cell Culture Inconsistency | Adhere to strict cell culture best practices, including consistent cell seeding densities and passage numbers.[6] | Improved consistency in cell culture will reduce variability in experimental outcomes. |
| Assay Interference | Some compounds can interfere with the reagents used in cytotoxicity assays.[7] | Run a control with the inhibitor in cell-free medium to check for direct interference with the assay reagents. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of RORγt Inhibitor 2
This protocol describes how to perform a dose-response experiment to identify the optimal concentration of RORγt Inhibitor 2 that effectively inhibits the target with minimal cytotoxicity.
Materials:
-
RORγt Inhibitor 2 stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell line (e.g., human Th17 cells)
-
Cell culture medium and supplements
-
96-well plates
-
Reagents for measuring RORγt inhibition (e.g., IL-17A ELISA kit)
-
Reagents for measuring cytotoxicity (e.g., MTT or LDH assay kit)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere or stabilize overnight.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of RORγt Inhibitor 2 in cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Treat Cells: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assess RORγt Inhibition: After the incubation period, collect the cell culture supernatant to measure the levels of a downstream target of RORγt, such as IL-17A, using an ELISA kit.
-
Assess Cytotoxicity: Use the remaining cells in the plate to perform a cytotoxicity assay, such as an MTT or LDH assay, following the manufacturer's instructions.
-
Data Analysis: Plot the dose-response curves for both RORγt inhibition (as a percentage of the control) and cytotoxicity (as a percentage of the positive control for cell death). Determine the IC50 (for inhibition) and CC50 (for cytotoxicity) values. The optimal concentration will be in the range where inhibition is high and cytotoxicity is low.
Protocol 2: Solubility Assessment of RORγt Inhibitor 2
This protocol provides a simple method to visually assess the solubility of RORγt Inhibitor 2 in your cell culture medium.
Materials:
-
RORγt Inhibitor 2 stock solution
-
Cell culture medium
-
Microscope
Procedure:
-
Prepare a concentrated solution: Prepare a solution of RORγt Inhibitor 2 in your cell culture medium at the highest concentration you plan to use in your experiments.
-
Incubate: Incubate the solution under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for a few hours.
-
Visual Inspection: After incubation, visually inspect the solution for any signs of precipitation or cloudiness.
-
Microscopic Examination: Place a drop of the solution on a microscope slide and examine it under a microscope. Look for any crystals or amorphous aggregates, which would indicate poor solubility.
Visualizations
Caption: Simplified RORγt signaling pathway leading to IL-17A production.
Caption: Troubleshooting workflow for inhibitor-induced cytotoxicity.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. atcc.org [atcc.org]
- 7. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
RORγt inhibitor 2 degradation and metabolism in vivo
Technical Support Center: RORγt Inhibitor 2
Disclaimer: RORγt inhibitor 2 is a hypothetical small molecule inhibitor used for illustrative purposes in this guide. The data and experimental details provided are representative examples to aid researchers working with similar compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in their in vivo studies of RORγt inhibitor 2 degradation and metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of metabolism for RORγt inhibitor 2 in vivo?
A1: In preclinical rodent models, RORγt inhibitor 2 is primarily metabolized in the liver by cytochrome P450 enzymes.[1][2][3] The major metabolic pathways include oxidation and glucuronidation.[4][5] Researchers should anticipate the formation of both phase I and phase II metabolites in plasma and tissue samples.
Q2: What is the expected plasma half-life of RORγt inhibitor 2 in mice?
A2: The plasma half-life of RORγt inhibitor 2 in mice is relatively short, typically ranging from 2 to 4 hours after oral administration. This can vary depending on the dose and the specific strain of mice used. For detailed pharmacokinetic parameters, please refer to the data tables below.
Q3: Are there any known active metabolites of RORγt inhibitor 2?
A3: Preliminary in vitro studies suggest that at least one oxidative metabolite, designated as M1, retains some inhibitory activity against RORγt. However, the in vivo concentration of M1 is generally low and may not significantly contribute to the overall pharmacological effect. Further characterization of metabolite activity is recommended.
Q4: What is the recommended vehicle for in vivo administration of RORγt inhibitor 2?
A4: For oral administration in rodents, a suspension of RORγt inhibitor 2 in a vehicle containing 0.5% methylcellulose and 0.1% Tween 80 in sterile water is recommended. For intravenous administration, a solution in 5% DMSO, 40% PEG300, and 55% saline can be used, but it's crucial to assess the solubility and stability of the compound in this vehicle prior to the experiment.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of RORγt inhibitor 2 between individual animals.
-
Possible Cause 1: Inconsistent Dosing Technique. Ensure accurate and consistent administration of the dosing volume, especially for oral gavage. Calibrate pipettes and use appropriate gavage needles for the size of the animal.
-
Possible Cause 2: Food Effects. The presence of food in the stomach can alter the absorption of orally administered drugs.[6] Fasting the animals overnight before dosing can help reduce variability. If fasting is not possible, ensure a consistent feeding schedule for all animals in the study.
-
Possible Cause 3: Genetic Polymorphisms in Metabolic Enzymes. Different mouse strains can have variations in their cytochrome P450 enzyme activity, leading to differences in drug metabolism.[7] Ensure that all animals are from the same inbred strain.
-
Solution: Standardize the dosing procedure, control the feeding schedule, and use a consistent and well-characterized animal model.[8]
Problem 2: Difficulty in detecting metabolites of RORγt inhibitor 2 in plasma samples.
-
Possible Cause 1: Low Metabolite Concentrations. The concentrations of metabolites may be below the limit of detection of the analytical method.
-
Solution 1: Concentrate the plasma samples before analysis. Use a more sensitive analytical method, such as high-resolution mass spectrometry (HRMS), to improve detection.[9]
-
Possible Cause 2: Rapid Elimination of Metabolites. Metabolites may be cleared from the plasma more rapidly than the parent compound.
-
Solution 2: Collect plasma samples at earlier time points after dosing to capture the peak concentrations of the metabolites.
-
Possible Cause 3: Inefficient Extraction. The method used to extract the drug and its metabolites from the plasma may not be efficient for all analytes.
-
Solution 3: Optimize the extraction procedure. Test different solvents and pH conditions to ensure efficient recovery of both the parent drug and its potential metabolites.
Problem 3: The observed in vivo efficacy does not correlate with the measured plasma exposure of RORγt inhibitor 2.
-
Possible Cause 1: Active Metabolites. As mentioned in the FAQs, an active metabolite might be contributing to the pharmacological effect.
-
Solution 1: Quantify the concentration of the potential active metabolite (M1) in plasma and tissues and assess its pharmacokinetic profile.
-
Possible Cause 2: Tissue Accumulation. The inhibitor may accumulate at the site of action, and plasma concentrations may not accurately reflect the concentration in the target tissue.
-
Solution 2: Conduct a tissue distribution study to measure the concentration of RORγt inhibitor 2 in the target tissues (e.g., spleen, lymph nodes) at various time points.
-
Possible Cause 3: Target Engagement Issues. The inhibitor may not be effectively engaging with the RORγt target in vivo.
-
Solution 3: Perform a target engagement assay to confirm that the inhibitor is binding to RORγt in the target cells at the administered doses.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of RORγt Inhibitor 2 in Mice Following a Single Oral Dose (10 mg/kg)
| Parameter | Value | Units |
| Tmax (Time to maximum concentration) | 0.5 | hours |
| Cmax (Maximum plasma concentration) | 1250 | ng/mL |
| AUC (0-t) (Area under the curve) | 3500 | ng*h/mL |
| t1/2 (Half-life) | 2.5 | hours |
| CL/F (Apparent oral clearance) | 2.8 | L/h/kg |
| Vd/F (Apparent volume of distribution) | 10 | L/kg |
Table 2: Major Metabolites of RORγt Inhibitor 2 Identified in Mouse Plasma
| Metabolite ID | Proposed Biotransformation | Relative Abundance (%) |
| M1 | Hydroxylation | 15 |
| M2 | N-dealkylation | 8 |
| M3 | Glucuronidation | 5 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Dosing:
-
Fast mice for 4 hours before oral administration.
-
Prepare a 1 mg/mL suspension of RORγt inhibitor 2 in 0.5% methylcellulose with 0.1% Tween 80.
-
Administer a single oral dose of 10 mg/kg via gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) via submandibular or saphenous vein bleeding at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[10]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract RORγt inhibitor 2 and its metabolites from the plasma using protein precipitation with acetonitrile.
-
Analyze the samples using a validated LC-MS/MS method.[11]
-
Protocol 2: Metabolite Identification using LC-MS/MS
-
Sample Preparation: Pool plasma samples from the pharmacokinetic study.
-
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.[9][12]
-
Employ a gradient elution on a C18 column to separate the parent drug from its metabolites.
-
Acquire data in both full scan mode to detect potential metabolites and in tandem MS (MS/MS) mode to obtain fragmentation patterns.[11]
-
-
Data Analysis:
-
Process the data using metabolite identification software.
-
Search for predicted metabolites based on common metabolic transformations (e.g., oxidation, hydrolysis, glucuronidation).
-
Compare the MS/MS spectra of the potential metabolites with that of the parent compound to elucidate the structure of the metabolites.[13]
-
Visualizations
Caption: Hypothetical metabolic pathway of RORγt inhibitor 2.
References
- 1. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. tandfonline.com [tandfonline.com]
- 7. metabolon.com [metabolon.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. ijpras.com [ijpras.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to RORγt Inhibitors for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
The Retinoid-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its central role in the differentiation of pro-inflammatory Th17 cells. Consequently, the development of small molecule inhibitors targeting RORγt is an area of intense research. This guide provides a comparative overview of RORγt inhibitor 2 and other well-characterized RORγt inhibitors, offering a valuable resource for researchers in the field.
RORγt Signaling Pathway and Point of Intervention
RORγt is a nuclear receptor that acts as a master transcriptional regulator of Th17 cell differentiation. Upon activation, it drives the expression of key pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). The inhibitors discussed in this guide primarily act by binding to the ligand-binding domain (LBD) of RORγt, modulating its transcriptional activity and thereby suppressing the Th17 inflammatory cascade.
RORγt Signaling Pathway and Inhibitor Point of Intervention
Comparative Performance of RORγt Inhibitors
The following tables summarize the available quantitative data for RORγt inhibitor 2 and a selection of other prominent RORγt inhibitors. It is important to note that direct comparisons of potency should be made with caution, as experimental conditions can vary between studies.
In Vitro Potency and Selectivity
| Inhibitor | RORγt IC50 (nM) | RORα IC50 (nM) | RORβ IC50 (nM) | Selectivity (RORα/RORγt) | Selectivity (RORβ/RORγt) | Mechanism of Action |
| RORγt inhibitor 2 (Compound 119) | 9.2[1][2] | Data not available | Data not available | Data not available | Data not available | Not specified |
| Vimirogant (VTP-43742) | 17 (Ki = 3.5)[3][4] | >10,000 | >10,000 | >1000-fold[3] | >1000-fold[3] | Inverse Agonist |
| TMP778 | 17 | 1240[5] | 1390[5] | ~73-fold | ~82-fold | Inverse Agonist |
| GSK805 | pIC50 = 8.4 (~4 nM)[6] | Data not available | Data not available | Data not available | Data not available | Inverse Agonist |
| JNJ-54271074 | 9 | 4000[7] | >10,000[7] | ~444-fold | >1111-fold | Inverse Agonist |
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Inhibitor | Animal Model | Dosing Regimen | Efficacy | Reference |
| RORγt inhibitor 2 (Compound 119) | Data not available | Data not available | Data not available | |
| Vimirogant (VTP-43742) | Mouse (MOG35-55/CFA) | Oral | Significantly suppressed clinical symptoms and demyelination. | [3] |
| TMP778 | Mouse (MOG35-55/CFA) | 200 µ g/injection , s.c., twice daily | Delayed disease onset and reduced severity. | [5] |
| GSK805 | Mouse (MOG35-55/CFA) | 10 mg/kg, p.o., daily | Efficiently ameliorated disease severity. | [5] |
Detailed Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RORγt Activity
This assay is commonly used to measure the ability of a compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate-labeled antibody) to an acceptor fluorophore (e.g., dye-labeled streptavidin) when they are in close proximity. A biotinylated coactivator peptide binds to a GST-tagged RORγt-LBD, which is in turn recognized by a Europium-labeled anti-GST antibody. Binding of the coactivator peptide to the RORγt-LBD brings the donor and acceptor fluorophores together, resulting in a FRET signal. Inhibitors that disrupt this interaction will lead to a decrease in the FRET signal.[8][9]
Materials:
-
GST-tagged RORγt-LBD
-
Biotinylated coactivator peptide (e.g., SRC1)
-
Terbium-labeled anti-GST antibody (Donor)
-
Streptavidin-d2 (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 50 mM KCl, 0.1% BSA, 1 mM DTT)
-
384-well low-volume black plates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a 2X solution of GST-RORγt-LBD and a 2X solution of the test compound in assay buffer.
-
Add 5 µL of the 2X RORγt-LBD solution to each well of the 384-well plate.
-
Add 5 µL of the 2X test compound solution to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Prepare a 2X solution of the biotinylated coactivator peptide and streptavidin-d2, and a 2X solution of the terbium-labeled anti-GST antibody in assay buffer.
-
Add 10 µL of the coactivator peptide/streptavidin-d2 and anti-GST antibody mixture to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay (e.g., 60 µs) following excitation (e.g., 337 nm).
-
Calculate the ratio of acceptor to donor emission and determine the IC50 values for the test compounds.
RORγt Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit RORγt-mediated gene transcription.
Principle: A reporter gene, typically firefly luciferase, is placed under the control of a promoter containing ROR response elements (ROREs). A cell line (e.g., HEK293T or Jurkat) is co-transfected with a plasmid expressing the RORγt LBD fused to a Gal4 DNA-binding domain and a reporter plasmid containing Gal4 upstream activating sequences (UAS) driving luciferase expression.[3][4] RORγt activity leads to luciferase expression, which can be quantified by measuring luminescence. Inhibitors of RORγt will reduce luciferase activity. A second reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency and cell viability.[2]
Materials:
-
HEK293T or Jurkat cells
-
Expression plasmid for Gal4-RORγt-LBD
-
Luciferase reporter plasmid with Gal4 UAS (e.g., pGL4.35)
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2 x 10^4 cells/well) and allow them to attach overnight.
-
Co-transfect the cells with the Gal4-RORγt-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.
In Vitro Th17 Cell Differentiation Assay
This assay assesses the effect of a compound on the differentiation of naive CD4+ T cells into Th17 cells.
Principle: Naive CD4+ T cells are isolated from mouse spleen and lymph nodes or human peripheral blood mononuclear cells (PBMCs) and cultured under Th17-polarizing conditions. These conditions typically include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of cytokines (e.g., TGF-β, IL-6, IL-23) and neutralizing antibodies against Th1 and Th2 cytokines (e.g., anti-IFN-γ, anti-IL-4).[10][11] The extent of Th17 differentiation is then measured by quantifying the production of IL-17A, either by intracellular cytokine staining and flow cytometry or by ELISA of the culture supernatant.
Materials:
-
Spleen and lymph nodes from C57BL/6 mice or human PBMCs
-
Naive CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant murine or human TGF-β, IL-6, and IL-23
-
Anti-IFN-γ and anti-IL-4 neutralizing antibodies
-
Cell stimulation cocktail (e.g., PMA, ionomycin, and a protein transport inhibitor like Brefeldin A) for intracellular staining
-
FITC-anti-CD4, PE-anti-IL-17A antibodies for flow cytometry
-
IL-17A ELISA kit
Procedure:
-
Isolate naive CD4+ T cells from mouse spleens and lymph nodes or human PBMCs using a negative selection kit.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 5 µg/mL) overnight at 4°C.
-
Wash the plate with PBS and seed the naive CD4+ T cells at a density of 1-2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL) and the Th17-polarizing cytokine cocktail (e.g., TGF-β: 1 ng/mL, IL-6: 20 ng/mL, IL-23: 20 ng/mL) along with neutralizing antibodies (anti-IFN-γ and anti-IL-4: 10 µg/mL each).
-
Add the test compounds at various concentrations.
-
Culture the cells for 3-5 days at 37°C and 5% CO2.
-
For Flow Cytometry:
-
Restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Harvest the cells and stain for surface CD4.
-
Fix and permeabilize the cells, then stain for intracellular IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
-
-
For ELISA:
-
Collect the culture supernatants before restimulation.
-
Measure the concentration of IL-17A in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Calculate the IC50 of the compounds for inhibiting IL-17A production.
Conclusion
The development of potent and selective RORγt inhibitors represents a promising therapeutic strategy for a multitude of autoimmune diseases. This guide provides a snapshot of the current landscape, highlighting the key performance characteristics of several leading compounds. While RORγt inhibitor 2 shows high potency in initial biochemical assays, a more comprehensive understanding of its selectivity and in vivo efficacy is required for a thorough comparison. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the advancement of this exciting field. As research progresses, the development of inhibitors with improved potency, selectivity, and pharmacokinetic profiles will be crucial for translating the therapeutic potential of RORγt modulation into clinical success.
References
- 1. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 2. Improved dual-luciferase reporter assays for nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. dcreport.org [dcreport.org]
- 7. Pharmacologic modulation of RORγt translates to efficacy in preclinical and translational models of psoriasis and inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. antbioinc.com [antbioinc.com]
Mechanism of Action: Targeting the Master Regulator of Th17 Cells
A Head-to-Head Comparison of RORγt Inhibitor 2 and Digoxin in Targeting the Th17 Pathway
For researchers and professionals in drug development, identifying potent and selective modulators of the Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a critical step in developing novel therapeutics for a range of autoimmune and inflammatory diseases. RORγt is the master transcription factor orchestrating the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are key drivers in the pathology of conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. This guide provides a detailed, data-driven comparison of two compounds that inhibit RORγt activity: the synthetically developed "RORγt inhibitor 2" and the well-known cardiac glycoside, digoxin.
Both RORγt inhibitor 2 and digoxin exert their immunomodulatory effects by targeting RORγt, albeit through potentially different binding interactions. RORγt, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A, IL17F, and IL23R. This binding initiates the transcription of these pro-inflammatory cytokines, leading to the maturation and effector function of Th17 cells.
RORγt inhibitor 2 is a potent synthetic compound designed for high-affinity binding to the ligand-binding domain (LBD) of RORγt. Its mechanism is presumed to be that of a direct antagonist or inverse agonist, preventing the conformational changes required for the recruitment of coactivators and subsequent gene transcription.
Digoxin , a cardiac glycoside traditionally used in the treatment of heart failure, has been identified as a modulator of RORγt activity. It binds to the LBD of RORγt, disrupting its transcriptional activity and thereby inhibiting Th17 cell differentiation and function[1][2][3]. Interestingly, some studies suggest that the effect of digoxin may be concentration-dependent, with reports of it acting as an agonist at lower, non-toxic concentrations[4][5]. This dual activity profile warrants careful consideration in its therapeutic application for autoimmune diseases.
Quantitative Comparison of In Vitro Activity
The following table summarizes the available quantitative data for RORγt inhibitor 2 and digoxin, providing a snapshot of their relative potencies in various in vitro assays.
| Parameter | RORγt Inhibitor 2 (Compound 119) | Digoxin | Reference(s) |
| Biochemical Potency | |||
| RORγt Inhibition (IC₅₀) | 9.2 nM | 1.98 µM - 4.1 µM | [1][6] |
| Cellular Potency | |||
| Th17 Differentiation Inhibition (IC₅₀/EC₅₀) | Data not available | ~10 µM (inhibition observed) | [1][3] |
| IL-17 Production Inhibition (IC₅₀/EC₅₀) | Data not available | Dose-dependent inhibition | [3] |
| Binding Affinity | |||
| RORγt LBD Binding (Kᵢ/Kₑ) | Data not available | Data not available |
Note: The reported IC₅₀ values for digoxin can vary between studies due to different assay formats and conditions.
In Vivo Efficacy in Preclinical Models
Both digoxin and various synthetic RORγt inhibitors have demonstrated efficacy in animal models of autoimmune disease, underscoring the therapeutic potential of targeting this pathway.
Digoxin : Digoxin has been shown to be effective in delaying the onset and reducing the severity of EAE in mice[1][2]. In a mouse model of collagen-induced arthritis, digoxin treatment suppressed the incidence of arthritis and joint inflammation, which was associated with a reduction in IL-17 and other pro-inflammatory cytokines in the joints[7]. Furthermore, digoxin has been shown to inhibit the development of experimental autoimmune uveitis in mice[11]. However, concerns about its narrow therapeutic index and potential for cytotoxicity at higher concentrations are significant considerations for its systemic use in chronic autoimmune conditions[4][12].
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Caption: RORγt signaling in Th17 cells and inhibitor intervention points.
Caption: Workflow for characterizing RORγt inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for the key assays used to evaluate RORγt inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RORγt Binding
This biochemical assay is used to measure the binding of an inhibitor to the RORγt ligand-binding domain (LBD) by assessing the displacement of a fluorescently labeled tracer.
-
Principle: The assay measures the disruption of FRET between a terbium (Tb)-labeled anti-His tag antibody bound to the His-tagged RORγt-LBD (donor) and a fluorescently labeled coactivator peptide or a known ligand (acceptor) that binds to the LBD. When an inhibitor binds to the LBD, it displaces the acceptor, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant His-tagged RORγt-LBD is incubated with a Tb-labeled anti-His antibody.
-
A fluorescently labeled coactivator peptide (e.g., from SRC1) or a fluorescently tagged RORγt ligand is added to the mixture.
-
The test compound (RORγt inhibitor 2 or digoxin) is added at various concentrations.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
The ratio of the acceptor to donor emission is calculated, and IC₅₀ values are determined from the dose-response curves[13][14][15].
-
In Vitro Th17 Cell Differentiation Assay
This cell-based assay assesses the ability of a compound to inhibit the differentiation of naive CD4+ T cells into Th17 cells.
-
Principle: Naive CD4+ T cells are cultured in the presence of a specific cocktail of cytokines that induce their differentiation into Th17 cells. The efficacy of an inhibitor is determined by its ability to reduce the percentage of IL-17A-producing cells.
-
Protocol Outline:
-
Naive CD4+ T cells are isolated from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
The isolated cells are cultured in plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.
-
The culture medium is supplemented with a Th17-polarizing cytokine cocktail, typically including TGF-β, IL-6, IL-1β, and IL-23, along with anti-IFN-γ and anti-IL-4 antibodies to block other T helper cell fates[16][17][18][19][20].
-
The test compound (RORγt inhibitor 2 or digoxin) is added to the culture at various concentrations.
-
Cells are cultured for 3-5 days.
-
Prior to analysis, cells are re-stimulated for a few hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
The percentage of IL-17A-positive cells is quantified by intracellular staining followed by flow cytometry.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A Quantification
This immunoassay is used to measure the concentration of secreted IL-17A in the supernatant of cell cultures.
-
Principle: A sandwich ELISA format is used, where a capture antibody specific for IL-17A is coated onto the wells of a microplate. The sample containing IL-17A is added, followed by a biotinylated detection antibody. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody. Finally, a substrate for HRP is added, and the resulting colorimetric change is proportional to the amount of IL-17A in the sample.
-
Protocol Outline:
-
A 96-well plate is coated with an anti-IL-17A capture antibody.
-
Supernatants from the Th17 differentiation assay (or other relevant cell cultures) are added to the wells, along with a standard curve of recombinant IL-17A.
-
The plate is incubated to allow IL-17A to bind to the capture antibody.
-
After washing, a biotinylated anti-IL-17A detection antibody is added.
-
After another incubation and wash step, streptavidin-HRP is added.
-
Following a final incubation and wash, a substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution.
-
The absorbance is read at 450 nm on a microplate reader, and the concentration of IL-17A in the samples is calculated based on the standard curve[21][22][23][24].
-
Conclusion
Both RORγt inhibitor 2 and digoxin have demonstrated the ability to modulate the RORγt-Th17 pathway, a critical driver of many autoimmune diseases. RORγt inhibitor 2, as a representative of targeted synthetic molecules, exhibits high potency in biochemical assays. While specific data for "Compound 119" is limited, the class of synthetic RORγt inhibitors shows great promise in preclinical models. Digoxin, a repurposed drug, also effectively inhibits Th17 differentiation and has shown efficacy in animal models. However, its clinical utility for autoimmune indications may be hampered by its narrow therapeutic window and potential for off-target effects, including reported agonistic activity at low concentrations.
For researchers in drug development, the path forward likely involves the continued optimization of synthetic RORγt inhibitors to achieve high potency, selectivity, and favorable pharmacokinetic and safety profiles. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of such novel therapeutic candidates.
References
- 1. Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis of Digoxin That Antagonizes RORγt Receptor Activity and Suppresses Th17 Cell Differentiation and Interleukin (IL)-17 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Digoxin, an Overlooked Agonist of RORγ/RORγT [frontiersin.org]
- 5. Digoxin, an Overlooked Agonist of RORγ/RORγT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 7. Digoxin ameliorates autoimmune arthritis via suppression of Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 9. RORγt inhibitors block both IL-17 and IL-22 conferring a potential advantage over anti-IL-17 alone to treat severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Digoxin Inhibits Induction of Experimental Autoimmune Uveitis in Mice, but Causes Severe Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 18. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Differentiation of Naive CD4+ T Cells into Pathogenic Th17 Cells in Mouse [jove.com]
- 20. antbioinc.com [antbioinc.com]
- 21. Human IL-17A ELISA Kit (ab216167) | Abcam [abcam.com]
- 22. Mouse IL-17A ELISA Kit (ab199081) | Abcam [abcam.com]
- 23. Human IL-17A ELISA Kit (KAC1591) - Invitrogen [thermofisher.com]
- 24. ulab360.com [ulab360.com]
A Benchmark Analysis of RORγt Inhibitors in Preclinical and Clinical Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of a representative Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inhibitor against other investigational compounds in the field. The specific compound "RORγt inhibitor 2" was not identified in publicly available literature; therefore, this guide focuses on well-characterized inhibitors with published data to serve as a benchmark for assessing therapeutic candidates targeting the RORγt pathway.
RORγt is a master transcriptional regulator of T helper 17 (Th17) cells, which are key drivers of inflammation in numerous autoimmune diseases.[1] Consequently, the development of small molecule inhibitors of RORγt is a highly pursued therapeutic strategy.[1][2] This guide summarizes key performance data and experimental methodologies for prominent RORγt inhibitors that have been evaluated in preclinical models and clinical trials.
Quantitative Performance of RORγt Inhibitors
The following tables summarize the in vitro potency and clinical trial outcomes for several RORγt inhibitors. These compounds represent the industry's efforts to develop effective oral therapies for autoimmune diseases.
Table 1: In Vitro Potency of Selected RORγt Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Selectivity | Source |
| Vimirogant (VTP-43742) | RORγt | Radioligand Binding | Ki = 3.5 nM | >1000-fold vs RORα/β | [3] |
| RORγt | Cell-based Reporter | IC50 = 17 nM | >1000-fold vs RORα/β | [3] | |
| IL-17A Secretion | Mouse Splenocytes | IC50 = 57 nM | No effect on Th1/Th2/Treg | [3] | |
| IL-17A Secretion | Human PBMCs | IC50 = 18 nM | - | [3] | |
| IL-17A Secretion | Human Whole Blood | IC50 = 192 nM | - | [3][4] | |
| JNJ-61803534 | RORγt | Transcriptional Assay | Potent Inverse Agonist | Selective vs RORα/β | [5][6] |
| GSK805 | RORγ | Biochemical Assay | pIC50 = 8.4 | - | [7] |
| Th17 Differentiation | Cell-based Assay | pIC50 > 8.2 | - | [7] | |
| JTE-151 | RORγ | Co-activator Dissociation | Potent Antagonist | High vs other NRs | [8] |
| TMP778 | RORγ | Cell-based Reporter | IC50 = 17 nM | ~100-fold vs RORα/β | [9] |
| MRL-248 | RORγt | FRET Assay | IC50 = 1-2 nM | - | [10] |
| RORγt | Cell-based Reporter | IC50 = 118 nM | - | [10] | |
| MRL-367 | RORγt | FRET Assay | IC50 = 1-2 nM | - | [10] |
| RORγt | Cell-based Reporter | IC50 = 41 nM | - | [10] |
Table 2: Overview of Clinical Trial Outcomes for RORγt Inhibitors
| Compound | Indication | Phase | Key Findings | Status | Source |
| Vimirogant (VTP-43742) | Psoriasis | Phase 2a | Demonstrated a clear signal of efficacy. | Terminated due to reversible transaminase elevations. | [11][12] |
| JNJ-61803534 | Healthy Volunteers | Phase 1 | Well-tolerated in single ascending doses up to 200 mg; demonstrated in vivo target engagement. | Terminated due to toxicity in rabbit embryos. | [1][5][6] |
| PF-06763809 | Plaque Psoriasis | Phase 1 | Acceptable safety parameters. | No remarkable alleviation in psoriasis symptoms with topical use. | [1] |
| GSK2981278 | Plaque Psoriasis | Phase 1/2 | Topical ointment did not improve psoriatic lesions. | - | [1] |
| AZD0284 | Psoriasis | Phase 1 | - | Discontinued in 2019. | [1] |
RORγt Signaling Pathway
The diagram below illustrates the central role of RORγt in the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological Properties of JTE-151; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. RORγt inhibitors as potential back-ups for the phase II candidate VTP-43742 from Vitae Pharmaceuticals: patent evaluation of WO2016061160 and US20160122345 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Confirming On-Target Engagement of RORγt Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a critical transcription factor in the differentiation of T helper 17 (Th17) cells, which are key drivers of various autoimmune and inflammatory diseases.[1][2][3] As such, RORγt has emerged as a promising therapeutic target, leading to the development of numerous small molecule inhibitors.[2][3] A crucial step in the preclinical evaluation of these inhibitors is the unambiguous confirmation of their on-target engagement within a cellular context. This guide provides a comparative overview of methodologies and data for confirming the cellular target engagement of RORγt inhibitors, using a selection of well-characterized compounds as examples.
Methods for Confirming RORγt Target Engagement
Several orthogonal assays can be employed to build a comprehensive picture of a compound's interaction with RORγt in cells. These methods range from directly assessing the physical interaction between the inhibitor and the target protein to measuring the functional consequences of this interaction on downstream signaling pathways.
Direct Target Engagement Assays:
-
Cellular Thermal Shift Assay (CETSA®): This biophysical assay is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[4] By treating cells with the inhibitor and then subjecting them to a heat challenge, the stabilization of RORγt can be quantified, providing direct evidence of target engagement.[5]
Target-Dependent Functional Assays:
-
RORγt Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a RORγt-responsive promoter.[6][7][8][9] Inhibition of RORγt activity by a compound results in a measurable decrease in reporter gene expression.
-
Cytokine Secretion Assays: A key function of RORγt is to drive the expression of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17) and Interleukin-22 (IL-22).[1] Measuring the inhibition of IL-17 and IL-22 secretion from primary T cells or cell lines provides a robust functional readout of RORγt engagement.[1][5]
-
Gene Expression Analysis: Quantitative PCR (qPCR) or RNA-sequencing can be used to assess the effect of RORγt inhibitors on the transcription of RORγt target genes, such as IL17A, IL17F, and IL23R.[7][10]
Genomic Occupancy Assays:
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq): This powerful technique allows for the genome-wide identification of RORγt binding sites on chromatin.[10][11][12] The displacement of RORγt from its target gene promoters and enhancers by an inhibitor can be directly visualized and quantified.[10]
Comparative Analysis of RORγt Inhibitors
To illustrate the application of these methods, the following table summarizes publicly available data on a selection of RORγt inhibitors.
| Inhibitor | RORγt Reporter Assay (IC50) | IL-17 Secretion Assay (IC50) | Cellular Thermal Shift Assay (ΔTagg) | Notes |
| TMP778 | 0.017 µM | Not explicitly stated, but inhibits Th17 differentiation | Not explicitly stated | Potently inhibits RORγt-dependent transactivation.[10] |
| GSK805 | pIC50 = 8.4 | pIC50 > 8.2 (in Th17 differentiation) | Not explicitly stated | Orally active and CNS penetrant.[13] |
| Compound 1 (cpd 1) | 19 nM (TR-FRET) | 134 nM (human whole blood) | Tagg(inf) of 45.7 ± 0.2 °C (apo) | Potent and selective RORγt inverse agonist.[5] |
| Digoxin | Not explicitly stated, but inhibits RORγt activity | Reduces IL-17 production in mouse and human cells | Not explicitly stated | A known RORγt inhibitor often used as a reference compound.[14] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
This protocol is a generalized procedure for performing a CETSA experiment to assess RORγt engagement.
-
Cell Culture and Treatment:
-
Culture a human T-cell line (e.g., Jurkat) or primary human Th17 cells under standard conditions.
-
Seed cells at an appropriate density and treat with various concentrations of the RORγt inhibitor or vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-60°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control sample.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection and Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble RORγt in each sample by Western blotting using a RORγt-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble RORγt as a function of temperature for each treatment condition. An increase in the melting temperature (Tm) indicates target stabilization by the inhibitor.
-
RORγt Reporter Gene Assay
This protocol describes a general method for a luciferase-based RORγt reporter assay.
-
Cell Line and Plasmids:
-
Use a suitable host cell line (e.g., HEK293T or Jurkat) that is amenable to transfection.
-
Co-transfect the cells with:
-
An expression vector for human RORγt.
-
A reporter plasmid containing a RORγt-responsive element (RORE) driving the expression of a luciferase gene.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
-
Compound Treatment:
-
After transfection, plate the cells in a multi-well plate.
-
Treat the cells with a dilution series of the RORγt inhibitor or vehicle control for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP)
This is a generalized protocol for performing ChIP to assess RORγt occupancy at target gene promoters.
-
Cell Culture and Crosslinking:
-
Culture primary human Th17 cells or a relevant cell line and treat with the RORγt inhibitor or vehicle control.
-
Crosslink proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for RORγt or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Crosslinking and DNA Purification:
-
Reverse the protein-DNA crosslinks by heating the samples in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis:
-
Quantify the enrichment of specific RORγt target gene promoters (e.g., IL17A promoter) in the immunoprecipitated DNA relative to the input DNA using quantitative PCR (ChIP-qPCR). A decrease in enrichment in the inhibitor-treated sample indicates displacement of RORγt from its target. Alternatively, the purified DNA can be used to prepare a library for high-throughput sequencing (ChIP-Seq) for genome-wide analysis.[10][15][16]
-
Visualizing RORγt Biology and Experimental Workflows
References
- 1. RORγt inhibitors block both IL-17 and IL-22 conferring a potential advantage over anti-IL-17 alone to treat severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. abeomics.com [abeomics.com]
- 10. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. RORγt expression in mature TH17 cells safeguards their lineage specification by inhibiting conversion to TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. encodeproject.org [encodeproject.org]
Independent Validation of RORγt Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of selected Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors, supported by experimental data from independent studies. The information is intended to assist researchers in evaluating and selecting appropriate compounds for their studies in autoimmune and inflammatory diseases.
Introduction to RORγt Inhibition
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells.[1] Th17 cells are critical for host defense against certain pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases due to their production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] Consequently, inhibiting RORγt activity presents a promising therapeutic strategy for a range of autoimmune disorders. This guide focuses on the comparative activity of two well-characterized RORγt inhibitors, GSK805 and TMP778, and an allosteric inhibitor referred to as Compound 2.
Comparative Activity of RORγt Inhibitors
The following tables summarize the in vitro potency and selectivity of GSK805, TMP778, and Compound 2 based on data from reporter gene assays, fluorescence resonance energy transfer (FRET) assays, and cellular assays measuring IL-17 production.
| Inhibitor | Assay Type | Target | IC50 / pIC50 | Reference |
| GSK805 | Cellular Assay | RORγt | pIC50 = 8.4 | [1] |
| Th17 Differentiation | IL-17 Production | More potent than TMP778 | [2] | |
| TMP778 | Reporter Assay | RORγt | 17 nM | [3] |
| FRET Assay | RORγt | 5 nM | [3] | |
| Th17 Differentiation | IL-17 Production | - | [2] | |
| Compound 2 | Allosteric Inhibitor | RORγt | Data not specified | [4] |
Table 1: Potency of RORγt Inhibitors
| Inhibitor | Target | IC50 | Fold Selectivity (vs. RORγt) | Reference |
| TMP778 | RORα | 1.24 µM | ~73-fold | [3] |
| RORβ | 1.39 µM | ~82-fold | [3] |
Table 2: Selectivity of TMP778 (Selectivity data for GSK805 and Compound 2 were not available in the reviewed sources).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.
RORγt Reporter Gene Assay
This assay measures the ability of a compound to inhibit RORγt-mediated transcription of a reporter gene.
Principle: A reporter construct containing a RORγt response element upstream of a luciferase gene is transfected into host cells. In the presence of active RORγt, luciferase is expressed. An inhibitor will reduce luciferase expression, which is quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect cells with a RORγt expression vector and a luciferase reporter vector containing a RORγt response element using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control (DMSO).
-
-
Luciferase Assay:
-
After a further 24-48 hours of incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the direct binding of an inhibitor to the RORγt ligand-binding domain (LBD).
Principle: The RORγt LBD is tagged with a donor fluorophore (e.g., Terbium), and a peptide that binds to the LBD is labeled with an acceptor fluorophore. When the peptide is bound to the LBD, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor that displaces the peptide will disrupt FRET.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of His-tagged RORγt-LBD.
-
Prepare a solution of a biotinylated coactivator peptide (e.g., SRC1) labeled with a fluorescent acceptor (e.g., streptavidin-d2).
-
Prepare a solution of an anti-His antibody conjugated to a fluorescent donor (e.g., Terbium cryptate).
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the RORγt-LBD and the anti-His-Terbium antibody.
-
Add the biotinylated coactivator peptide-streptavidin-d2 conjugate.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with excitation at ~340 nm and emission at the wavelengths corresponding to the donor and acceptor.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor emission.
-
Determine the IC50 value by plotting the emission ratio against the compound concentration and fitting to a dose-response curve.
-
Human Th17 Cell Differentiation and IL-17A ELISA
This cellular assay assesses the functional effect of RORγt inhibitors on the differentiation of primary human T cells into Th17 cells and their subsequent IL-17A production.
Protocol:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood by Ficoll-Paque density gradient centrifugation.
-
Enrich for naïve CD4+ T cells using a magnetic-activated cell sorting (MACS) kit.
-
-
Th17 Differentiation:
-
Culture the naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody and a cocktail of Th17-polarizing cytokines (e.g., IL-1β, IL-6, IL-23, and TGF-β) and neutralizing antibodies (anti-IFN-γ and anti-IL-4).[5]
-
Add serial dilutions of the RORγt inhibitor or vehicle control.
-
Incubate the cells for 6-7 days at 37°C in a 5% CO2 incubator.[5]
-
-
IL-17A ELISA:
-
Data Analysis:
-
Generate a standard curve using the provided IL-17A standards.
-
Calculate the concentration of IL-17A in each sample from the standard curve.
-
Determine the IC50 of the inhibitor for IL-17A production.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the RORγt signaling pathway and the workflows for the key experimental assays described above.
Caption: RORγt Signaling Pathway in Th17 Cells.
Caption: RORγt Reporter Gene Assay Workflow.
Caption: RORγt TR-FRET Assay Workflow.
Caption: Th17 Differentiation and IL-17A ELISA Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. file.elabscience.com [file.elabscience.com]
- 3. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Human IL-17A ELISA Kit (ab216167) | Abcam [abcam.com]
- 6. tribioscience.com [tribioscience.com]
Comparative Analysis of RORγt Inhibitors in Preclinical and Clinical Disease Models
A comprehensive guide for researchers and drug development professionals on the performance of BI 730357, S18-000003, and TMP778.
Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells, which play a pivotal role in the pathogenesis of various autoimmune diseases. As a result, the development of RORγt inhibitors has become a significant area of interest for therapeutic intervention. This guide provides a comparative analysis of three RORγt inhibitors—BI 730357, S18-000003, and TMP778—across different disease models, including psoriasis, multiple sclerosis (as modeled by experimental autoimmune encephalomyelitis), and rheumatoid arthritis.
Performance Comparison of RORγt Inhibitors
The following tables summarize the available quantitative data on the efficacy of BI 730357, S18-000003, and TMP778 in various disease models. It is important to note that direct head-to-head comparative studies for these specific inhibitors are limited, and the data presented here are compiled from individual studies. Variations in experimental design, disease models, and outcome measures should be considered when interpreting these results.
In Vitro Potency
| Inhibitor | Target | Assay | IC50 | Citation |
| S18-000003 | Human RORγt | GAL4 Promoter Reporter Assay | 29 nM | [1] |
| Human Th17 Differentiation | In vitro assay | 13 nM | [1] | |
| JNJ-54271074 (as a comparator) | RORγt | 1-hybrid reporter assay | 9 nM | [2] |
Psoriasis Models
| Inhibitor | Model | Key Findings | Citation |
| BI 730357 | Phase II Clinical Trial (Human) | At 200 mg/day, 30% of patients achieved PASI 75 at 12 weeks, and 35% at 24 weeks.[3][4][5] | [3][4][5] |
| S18-000003 | TPA-induced psoriasis mouse model | Topical application (0.1%–8%) showed a significant dose-dependent therapeutic effect with minimal thymus side effects.[1] | [1] |
| IL-23-challenged mice | Oral administration inhibited IL-17 production.[1] | [1] | |
| TMP778 | Imiquimod-induced psoriasis-like cutaneous inflammation | Reduced inflammation.[6] | [6] |
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) Models
| Inhibitor | Model | Key Findings | Citation |
| BI 730357 | EAE Mouse Model | No data available from the provided search results. | |
| S18-000003 | EAE Mouse Model | No data available from the provided search results. | |
| TMP778 | Experimental Autoimmune Uveitis (EAU) Mouse Model | Significantly inhibited the development of EAU and suppressed the production of IL-17 and IFN-γ.[7] | [7] |
Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA) Models
| Inhibitor | Model | Key Findings | Citation |
| BI 730357 | CIA Mouse Model | No data available from the provided search results. | |
| S18-000003 | CIA Mouse Model | No data available from the provided search results. | |
| TMP778 | CIA Mouse Model | No data available from the provided search results. | |
| JNJ-61803534 (as a comparator) | CIA Mouse Model | Dose-dependently attenuated inflammation, achieving ~90% maximum inhibition of clinical score.[3][8] | [3][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings. Below are summaries of the typical protocols used in the disease models discussed.
Imiquimod-Induced Psoriasis Mouse Model
The imiquimod (IMQ)-induced psoriasis model is a widely used preclinical model that recapitulates many features of human psoriasis.[9][10][11][12]
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back and right ear of the mice for five to six consecutive days.[9]
-
Treatment: The RORγt inhibitor or vehicle control is administered either topically or systemically (e.g., oral gavage, intraperitoneal injection) at specified doses and frequencies.
-
Assessment: Disease severity is evaluated daily or at specified time points using a modified Psoriasis Area and Severity Index (PASI), which scores erythema (redness), scaling, and skin thickness.[13] Ear thickness is also measured using a caliper.
-
Histological and Molecular Analysis: At the end of the experiment, skin samples are collected for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[9] Gene and protein expression of key cytokines like IL-17A, IL-17F, and IL-23 are measured by qPCR or ELISA.[9]
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation of the central nervous system and demyelination.
-
Animal Model: Susceptible mouse strains such as C57BL/6 or SJL are commonly used.
-
Induction: EAE is induced by immunization with a myelin-derived peptide, such as MOG35-55 (Myelin Oligodendrocyte Glycoprotein peptide 35-55), emulsified in Complete Freund's Adjuvant (CFA).[14][15][16][17] Pertussis toxin is often administered intraperitoneally on the day of immunization and two days later to enhance the permeability of the blood-brain barrier.
-
Treatment: The RORγt inhibitor or vehicle is administered daily or at other specified intervals, starting either before or after the onset of clinical signs.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, ranging from no clinical signs to paralysis and death.
-
Immunological and Histological Analysis: At the end of the study, spleen and lymph node cells can be isolated and restimulated with the immunizing peptide to measure cytokine production (e.g., IL-17, IFN-γ) by ELISA or flow cytometry. Spinal cords are collected for histological analysis to assess inflammatory cell infiltration and demyelination.
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used preclinical model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[6][13][18][19][20][21][22]
-
Animal Model: DBA/1 mice are a commonly used susceptible strain.
-
Induction: Arthritis is induced by immunization with an emulsion of type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA).[13] A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization.
-
Treatment: Administration of the RORγt inhibitor or vehicle control usually begins before or at the onset of clinical arthritis.
-
Clinical Assessment: The severity of arthritis is assessed by visually scoring the paws for erythema and swelling on a scale of 0 to 4 per paw, resulting in a total clinical score per mouse. Paw thickness is also measured using calipers.
-
Histological and Biomarker Analysis: At the end of the study, joints are collected for histological examination to evaluate inflammation, cartilage destruction, and bone erosion.[13] Serum levels of anti-collagen antibodies and inflammatory cytokines can also be measured.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action of RORγt inhibitors and their evaluation.
Caption: RORγt signaling pathway in Th17 cell differentiation and inflammation.
Caption: A generalized workflow for preclinical evaluation of RORγt inhibitors.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Preclinical and clinical characterization of the RORγt inhibitor JNJ-61803534 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BI 730357, a RORγt inhibitor, for moderate-to-severe plaque psoriasis [psoriasis-hub.com]
- 5. Phase II Randomized Trial of BI 730357, an Oral RORγt Inhibitor, for Moderate-to-Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TMP778, a selective inhibitor of RORγt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 12. mdbiosciences.com [mdbiosciences.com]
- 13. Induction and Suppression of Collagen-Induced Arthritis Is Dependent on Distinct Fcγ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Experimental Autoimmune Encephalomyelitis Animal Models Induced by Different Myelin Antigens Exhibit Differential Pharmacologic Responses to Anti-Inflammatory Drugs [immunologyresearchjournal.com]
- 16. mednexus.org [mednexus.org]
- 17. [A preparative method of chronic experiment autoimmune encephalomyelitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Collagen-induced arthritis increases inducible nitric oxide synthase not only in aorta but also in the cardiac and renal microcirculation of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Polyphyllin I Ameliorates Collagen-Induced Arthritis by Suppressing the Inflammation Response in Macrophages Through the NF-κB Pathway [frontiersin.org]
- 20. Arthritis - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 21. mdpi.com [mdpi.com]
- 22. Resveratrol modulates murine collagen-induced arthritis by inhibiting Th17 and B-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of ROR1/Akt Inhibitor 2: A Comprehensive Guide for Laboratory Personnel
A commitment to safety and environmental responsibility is paramount in all research endeavors. This document provides essential guidance on the proper disposal procedures for ROR1/Akt Inhibitor 2, a class of compounds used in cancer research. Due to the cytotoxic nature of these inhibitors, adherence to strict disposal protocols is crucial to protect both laboratory personnel and the environment.
The term "ROR1/At inhibitor 2" is not consistently used in the scientific literature. It is likely a specific internal designation or a potential typographical error for ROR1/Akt inhibitors, which are known to target the PI3K/Akt/mTOR signaling pathway.[1] This guide provides general procedures for the safe disposal of small molecule ROR1 inhibitors based on established laboratory safety practices and information available for similar research compounds. Researchers must always consult the specific Safety Data Sheet (SDS) for the exact compound being used for detailed handling and disposal instructions.
Immediate Safety and Handling
Before beginning any work with ROR1/Akt Inhibitor 2, it is imperative to be familiar with the appropriate safety precautions.
Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety goggles, and chemical-resistant gloves.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
Handling:
-
Avoid inhalation of vapors, mists, or aerosols.[2]
-
Prevent contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in areas where the compound is handled.[2]
-
All equipment used for handling the product should be properly grounded to prevent static discharge.[3]
In case of a spill, immediately notify the appropriate safety personnel and follow the established emergency procedures for hazardous chemical spills.[4]
Summary of Potential Hazards and Characteristics
The following table summarizes the likely hazards and characteristics of a typical small molecule ROR1 inhibitor, based on available information for similar compounds. This information should be considered illustrative and not a substitute for a compound-specific SDS.
| Characteristic | Description | Potential Hazards |
| Compound Type | Small molecule inhibitor of the ROR1 receptor tyrosine kinase.[1][5] | Cytotoxic, potentially harmful if ingested, inhaled, or absorbed through the skin.[2] |
| Mechanism of Action | Blocks the PI3K/Akt/mTOR signaling pathway, inducing apoptosis in cancer cells.[1] | May cause damage to organs.[2] May have reproductive toxicity.[2] |
| Physical Form | Typically a solid powder, often dissolved in a solvent like DMSO for experimental use.[1] | Flammable if dissolved in a flammable solvent. Pressurized containers may burst if heated.[3] |
| Environmental Fate | Potentially toxic to aquatic life with long-lasting effects.[3] | Avoid release to the environment.[3] |
Experimental Protocol: Preparation of a Stock Solution
Proper preparation of stock solutions is crucial for experimental accuracy and safety. The following is a general protocol for preparing a stock solution of a ROR1 inhibitor, based on information for similar compounds.
Materials:
-
ROR1 inhibitor (solid form)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate solvent for in vivo studies (e.g., PEG300, Tween-80, Saline)[1]
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of ROR1 inhibitor and DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Carefully weigh the solid ROR1 inhibitor in a fume hood and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary.[1]
-
Store the stock solution at -20°C in the dark. Avoid repeated freeze-thaw cycles.[6]
-
For working solutions, dilute the stock solution with the appropriate cell culture medium or in vivo formulation buffer immediately before use.[1]
Proper Disposal Procedures
All waste contaminated with ROR1/Akt Inhibitor 2 must be treated as hazardous chemical waste. Follow these step-by-step procedures for proper disposal:
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including unused powder, contaminated gloves, pipette tips, and empty vials, in a designated, clearly labeled hazardous waste container. The container should be a "Disposable Labware & Broken Glass" box or a similar puncture-resistant container.[4]
-
Liquid Waste: Collect all contaminated liquid waste, including unused stock solutions, working solutions, and contaminated cell culture media, in a designated, sealed, and properly labeled hazardous chemical waste container. Do not mix with other incompatible waste streams.
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the specific chemical name ("ROR1/Akt Inhibitor 2" and the solvent, e.g., DMSO).
-
Include the date of accumulation and the name of the generating laboratory or researcher.
3. Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[2]
-
Ensure containers are kept closed when not in use and check regularly for leaks.[2]
4. Disposal:
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of any ROR1/Akt Inhibitor 2 waste down the drain or in the regular trash.[3]
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of ROR1/Akt Inhibitor 2 waste.
References
Personal protective equipment for handling ROR|At inhibitor 2
Essential Safety and Handling Guide for RORγt Inhibitor 2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling RORγt Inhibitor 2. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.
Pre-Handling Preparations and Risk Assessment
Before working with any RORγt inhibitor, a thorough risk assessment should be conducted. This involves reviewing the Safety Data Sheet (SDS) and understanding the specific hazards associated with the compound. For potent small molecule inhibitors, it is prudent to handle them with care, assuming they may have toxicological properties that are not yet fully characterized.
Key Preparatory Steps:
-
Locate and review the SDS: Familiarize yourself with all sections of the SDS, paying close attention to hazard identification, first-aid measures, and handling and storage recommendations.
-
Designate a work area: All work with the inhibitor should be performed in a designated area, such as a chemical fume hood, to minimize exposure.
-
Ensure availability of safety equipment: Verify that a safety shower and an eye wash station are readily accessible and in good working order[1].
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent inhalation, and contact with skin and eyes[1]. The following table summarizes the required PPE for handling RORγt Inhibitor 2.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Check manufacturer's data for breakthrough time and permeation rate. Discard after use. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be worn at all times. If there is a splash hazard, a face shield should also be used. |
| Skin and Body Protection | Laboratory coat | A full-sleeved, buttoned lab coat is required. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | Not typically required if handled in a fume hood. | If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE before entering the designated work area.
-
Weighing: If working with a powdered form, weigh the compound in a chemical fume hood to avoid inhalation of dust[1]. Use non-sparking tools[2].
-
Dissolving: When preparing solutions, add the solvent to the inhibitor slowly. If the inhibitor is in a vial, reconstitution can be done by adding the solvent directly to the vial.
-
Use in Experiments: Conduct all experimental procedures involving the inhibitor within a fume hood.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly after handling, even if gloves were worn[2].
Storage and Disposal
Proper storage and disposal are critical for safety and environmental protection.
Storage Recommendations:
| Compound Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources[1].
Disposal Plan:
-
Waste Collection: All waste materials, including empty containers, contaminated gloves, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2]. Do not allow the product to enter drains, water courses, or the soil[2].
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1]. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists[1][2]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1]. |
Spill Response:
-
Evacuate personnel from the immediate area[1].
-
Wear full PPE, including respiratory protection if necessary[1].
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite)[2].
-
Collect the absorbed material into a hazardous waste container using non-sparking tools[2].
-
Clean the spill area thoroughly.
Visualized Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of RORγt Inhibitor 2.
Caption: Workflow for safe handling and disposal of RORγt Inhibitor 2.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
